(1R,2R)-2-Propoxycyclohexan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-propoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFVXKCVBQFVPY-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@@H]1CCCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,2R)-2-Propoxycyclohexan-1-amine chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, and synthesis of (1R,2R)-2-Propoxycyclohexan-1-amine . This document is designed for researchers in medicinal chemistry and process development, focusing on the compound's utility as a chiral building block for pharmaceutical intermediates.
Executive Summary
(1R,2R)-2-Propoxycyclohexan-1-amine is a chiral, vicinal amino-ether derived from the trans-1,2-disubstituted cyclohexane scaffold. It serves as a critical building block in the synthesis of ion-channel modulators and antiarrhythmic agents (analogous to the Vernakalant core). Its rigid stereochemical framework—defined by the (1R,2R) absolute configuration—locks the amine and ether functionalities into a specific spatial arrangement, typically the diequatorial conformation in the ground state, which is essential for high-affinity binding to biological targets such as hERG channels or specific GPCRs.
Chemical Identity & Stereochemistry[1][2]
Nomenclature and Identifiers[3][4][5]
-
IUPAC Name: (1R,2R)-2-propoxycyclohexan-1-amine
-
Common Names: trans-2-propoxycyclohexylamine; (1R,2R)-2-n-propoxycyclohexylamine
-
Molecular Formula: C
H NO -
Molecular Weight: 157.26 g/mol
-
CAS Number: Not widely indexed for the specific n-propoxy enantiomer; see 1250630-83-1 for the isopropoxy analog or 931-16-8 for the parent amino-alcohol.
Stereochemical Analysis
The molecule possesses two chiral centers at positions C1 and C2. The (1R,2R) configuration dictates a trans relationship between the amine (-NH
-
Conformation: In the lowest energy chair conformation, both bulky substituents (amine and propoxy) occupy equatorial positions to minimize 1,3-diaxial interactions. This "locked" conformation is thermodynamically favored over the diaxial conformer.
-
Absolute Configuration: The nitrogen is attached to C1 (R-configuration) and the oxygen to C2 (R-configuration).
Physicochemical Properties[3][6][7][8]
The following properties are derived from experimental data of homologous series (methoxy/ethoxy analogs) and computational predictions for the n-propoxy derivative.
| Property | Value / Description | Source/Note |
| Physical State | Colorless to pale yellow liquid | Experimental (Analog) |
| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) | Est. from ethoxy analog |
| Density | ~0.92 g/cm³ | Predicted |
| pKa (Conjugate Acid) | 10.2 – 10.5 | Typical for 2-alkoxycyclohexylamines |
| LogP (Octanol/Water) | 1.9 – 2.1 | Predicted (Lipophilic amine) |
| Solubility | Soluble in EtOH, DCM, DMSO; Sparingly soluble in water | Amphiphilic nature |
| Optical Rotation | Based on (1R,2R)-aminoalcohol data | |
| H-Bond Donors | 2 (Amine NH | Structural analysis |
| H-Bond Acceptors | 2 (Amine N, Ether O) | Structural analysis |
Synthesis & Manufacturing Protocols
The synthesis of enantiopure (1R,2R)-2-propoxycyclohexan-1-amine requires strategies that preserve the chiral integrity of the starting material. The most robust route utilizes commercially available (1R,2R)-2-aminocyclohexanol (CAS 931-16-8) via a protection-alkylation-deprotection sequence.
Synthetic Route: O-Alkylation of Chiral Amino-Alcohol
This method avoids the complex regioselectivity issues of opening epoxides with amines and ensures the retention of the (1R,2R) stereochemistry.
Step 1: N-Protection
-
Reagents: (1R,2R)-2-aminocyclohexanol, Di-tert-butyl dicarbonate (Boc
O), TEA, DCM. -
Mechanism: Selective protection of the nucleophilic nitrogen to prevent N-alkylation.
-
Outcome: tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: Sodium hydride (NaH, 60% dispersion), 1-Bromopropane, DMF (anhydrous), 0°C to RT.
-
Protocol: The N-Boc alcohol is deprotonated by NaH to form the alkoxide, which attacks 1-bromopropane via S
2. -
Critical Control: Maintain anhydrous conditions to prevent NaH quenching. The bulky Boc group directs alkylation solely to the oxygen.
Step 3: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
-
Outcome: Removal of the Boc group yields the target amine as a salt (TFA or HCl salt), which is neutralized to the free base.
Visualization of Synthesis Pathway
Caption: Step-wise synthesis of (1R,2R)-2-propoxycyclohexan-1-amine from the chiral amino-alcohol precursor.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures are expected:
-
H NMR (400 MHz, CDCl
):- 3.0–3.2 ppm (m, 1H, CH -O): Multiplet corresponding to the ether methine.
- 2.5–2.7 ppm (m, 1H, CH -N): Multiplet corresponding to the amine methine.
-
3.3–3.5 ppm (t, 2H, O-CH
-Et): Triplet for the propyl methylene adjacent to oxygen. - 0.9 ppm (t, 3H): Methyl group of the propyl chain.
- 1.1–2.1 ppm (m, 8H): Cyclohexane ring protons.
-
Mass Spectrometry (ESI+):
-
[M+H]
peak at m/z 158.2.
-
-
Chiral HPLC:
-
Necessary to confirm enantiomeric excess (ee > 98%). Common columns: Chiralpak AD-H or OD-H using Hexane/IPA/Diethylamine mobile phase.
-
Safety & Handling (MSDS Highlights)
As a primary amine and ether, this compound presents specific hazards:
-
Corrosivity: Highly corrosive to skin and eyes (Category 1B). Causes severe skin burns and eye damage.
-
Toxicity: Harmful if swallowed or inhaled.
-
Flammability: Combustible liquid. Keep away from heat and open flames.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent carbonate formation (reacts with atmospheric CO
). Hygroscopic.
Applications in Drug Discovery[9]
The (1R,2R)-2-alkoxycyclohexylamine scaffold is a privileged structure in medicinal chemistry:
-
Antiarrhythmics: It mimics the pharmacophore of Vernakalant , a drug used for atrial fibrillation which contains a (1R,2R)-2-ether-cyclohexyl-amine core (specifically the 3,4-dimethoxyphenethyl ether).
-
Ion Channel Blockers: The lipophilic ether chain (propoxy) combined with the protonatable amine allows the molecule to insert into the pore of voltage-gated ion channels (Na
, K ). -
Chiral Auxiliaries: Used in asymmetric synthesis to induce stereoselectivity in downstream reactions.
References
-
Advanced ChemBlocks. (2026). Product Catalog: 2-(propan-2-yloxy)cyclohexan-1-amine and analogs. Retrieved from
-
PubChem. (2026).[1] (1R,2R)-2-Aminocyclohexanol Compound Summary. National Library of Medicine.[1] Retrieved from
-
Smolecule. (2023). (1R,2R)-2-Ethylcyclohexan-1-amine: Structure and Applications. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks.[2] Retrieved from
-
Wikipedia. (2026). Vernakalant: Chemistry and Pharmacology. Retrieved from
Sources
chiral building blocks (1R,2R)-2-Propoxycyclohexan-1-amine
High-Fidelity Chiral Building Blocks for Medicinal Chemistry
Executive Summary
(1R,2R)-2-Propoxycyclohexan-1-amine is a high-value chiral building block belonging to the class of trans-1,2-disubstituted cyclohexanes. Distinguished by its rigid chair conformation and defined stereochemistry, this scaffold serves as a critical pharmacophore in the development of ion channel blockers, GPCR ligands, and organocatalysts. Unlike flexible alkyl chains, the cyclohexane ring acts as a "conformational lock," directing substituents into precise vectors—specifically the diequatorial orientation in its most stable ground state. This guide outlines the chemical properties, robust synthetic pathways, and quality control metrics required to utilize this scaffold in high-stakes drug discovery environments.
Structural Analysis & Physicochemical Properties[1][2][3][4]
Stereochemical Configuration
The (1R,2R) configuration denotes a trans relationship between the amine (C1) and the propoxy ether (C2). In the ground-state chair conformation, both bulky substituents (–NH₂ and –OPr) occupy equatorial positions to minimize 1,3-diaxial interactions. This trans-diequatorial arrangement provides exceptional structural rigidity, making it an ideal spacer for linking pharmacophores.
| Property | Value / Description |
| IUPAC Name | (1R,2R)-2-Propoxycyclohexan-1-amine |
| Common Name | trans-2-Propoxycyclohexylamine |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.26 g/mol |
| Stereochemistry | (1R, 2R) [Trans] |
| Predicted pKa | ~10.5 (Conjugate acid) |
| Predicted logP | 1.8 – 2.1 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 2 / 2 |
Pharmacophore Utility
-
Lipophilicity Tuning: The propoxy group adds significant lipophilicity (
logP ~ +1.0) compared to the methoxy analog, enhancing blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy. -
Bioisosterism: The ether oxygen acts as a hydrogen bond acceptor, mimicking peptide carbonyls or interacting with serine/threonine residues in binding pockets (e.g., hERG or Naᵥ1.5 channels).
Synthetic Pathways[2][5][6][7][8]
To ensure high enantiomeric excess (ee >99%), we recommend a Chiral Pool Strategy starting from commercially available (1R,2R)-2-aminocyclohexanol. This avoids the variability of kinetic resolutions.
Pathway Logic: The "Protection-Alkylation" Route
Direct alkylation of the amino alcohol is prone to N-alkylation. Therefore, orthogonal protection of the nitrogen is mandatory.
Step 1: N-Protection. Conversion to the tert-butyl carbamate (Boc). Step 2: O-Alkylation. Williamson ether synthesis using Propyl Iodide. Step 3: Deprotection. Acidolytic cleavage of the Boc group.
Visualization of Synthesis (DOT)
Figure 1: High-fidelity synthetic route preserving stereochemical integrity via N-Boc protection.
Detailed Experimental Protocol
Safety Warning: Sodium hydride (NaH) is pyrophoric. Propyl iodide is an alkylating agent. Perform all reactions in a fume hood.
Phase 1: N-Boc Protection
-
Charge: Dissolve (1R,2R)-2-aminocyclohexanol (10.0 g, 86.8 mmol) in DCM (100 mL).
-
Add Base: Add Triethylamine (1.2 eq) and cool to 0°C.
-
Reaction: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.
-
Workup: Warm to RT and stir for 4h. Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: ¹H NMR should show a singlet at ~1.44 ppm (Boc group).
Phase 2: O-Alkylation (Critical Step)
-
Setup: Suspend NaH (60% dispersion, 1.5 eq) in anhydrous DMF (50 mL) under Argon at 0°C.
-
Addition: Dissolve Intermediate A (from Phase 1) in DMF and add dropwise to the NaH suspension. Stir for 30 min to form the alkoxide.
-
Alkylation: Add 1-Iodopropane (1.5 eq) dropwise.
-
Conditions: Allow to warm to RT and stir for 12–16h.
-
Quench: Carefully quench with sat. NH₄Cl solution. Extract with EtOAc (3x).
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Unreacted alcohol is much more polar than the ether product.
Phase 3: Deprotection & Salt Formation
-
Reaction: Dissolve Intermediate B in 4M HCl in Dioxane (10 eq). Stir at RT for 2h.
-
Isolation: Concentrate in vacuo. The product will crystallize as the hydrochloride salt.
-
Free Basing (Optional): Dissolve salt in water, adjust pH to >12 with NaOH, extract with DCM, dry and concentrate to yield the free amine oil.
Applications in Drug Discovery[9][10][11][12]
Ion Channel Modulation
The (1R,2R)-cyclohexyl amine scaffold is a proven pharmacophore in anti-arrhythmic drugs (e.g., Vernakalant analogs). The ether oxygen and amine nitrogen create a "chelating" motif that interacts with cations or hydrogen bond donors in the channel pore (e.g., hERG, Naᵥ1.5).
GPCR Ligands
In dopamine D3 receptor antagonists (e.g., Cariprazine-like structures), the trans-cyclohexane spacer provides the optimal distance (approx 5.5 Å) between the basic amine and the secondary binding motif (urea/amide), ensuring high receptor subtype selectivity.
Organocatalysis
Derivatives of this amine (e.g., thioureas derived from it) serve as bifunctional organocatalysts. The propoxy group can sterically tune the catalyst's active site, enhancing enantioselectivity in Michael additions or aldol reactions.
Logic Diagram: Pharmacophore Mapping
Figure 2: Mapping the structural attributes of the scaffold to specific medicinal chemistry applications.
Quality Control & Characterization
To validate the integrity of the building block, the following specification limits are recommended:
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, CDCl₃) | Conforms to structure; Propyl triplet ~0.9 ppm, Methine signals ~3.0-3.5 ppm. |
| Purity | GC-MS or HPLC-ELSD | > 97.0% Area |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or OD-H) | > 98.5% ee |
| Residual Solvent | HS-GC | < 5000 ppm (DMF/EtOAc) |
| Water Content | Karl Fischer | < 1.0% (Free base is hygroscopic) |
Chiral Separation Note: If ee drops below 98%, recrystallization of the Tartrate or Mandelate salt in EtOH/Water is an effective resolution method.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735777, (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]
-
Merck Sharp & Dohme. Australian Public Assessment Report for Vernakalant.[1] (Discussion of related cyclohexyl ether intermediates). Retrieved from [Link]
- Peng, Z. et al. (2014).Transaminase-Catalyzed Synthesis of Chiral Amines. Organic Letters, 16(3), 860-863. (Context for enzymatic synthesis of trans-cyclohexylamines).
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An In-depth Technical Guide to the Stereochemistry of trans-2-Propoxycyclohexylamine
<
Abstract
This guide provides a comprehensive technical overview of the stereochemistry of trans-2-propoxycyclohexylamine, a chiral amine of significant interest in pharmaceutical development and asymmetric synthesis. We will delve into the fundamental principles governing its stereoisomers, methodologies for their synthesis and separation, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's three-dimensional chemical nature and its implications.
Introduction: The Critical Role of Chirality
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance.[1][2] Chiral molecules exist as non-superimposable mirror images called enantiomers.[2] While enantiomers possess identical physical properties in an achiral environment, they often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Regulatory bodies like the FDA and EMA have consequently shifted focus towards the development of single-enantiomer drugs over racemic mixtures, driving the need for robust methods in stereoselective synthesis and chiral analysis.[3][4]
trans-2-Propoxycyclohexylamine serves as a valuable chiral building block. Its structure contains two adjacent stereocenters on a cyclohexane ring, leading to the existence of a pair of enantiomers. The "trans" designation refers to the relative stereochemistry of the propoxy and amine groups, indicating they are on opposite sides of the cyclohexane ring. Understanding and controlling which enantiomer is used is crucial for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).
Defining the Stereoisomers of trans-2-Propoxycyclohexylamine
The structure of trans-2-propoxycyclohexylamine features two chiral centers at carbons C1 and C2, where the amine and propoxy groups are attached, respectively. This gives rise to a pair of enantiomers:
-
(1R,2R)-2-Propoxycyclohexylamine
-
(1S,2S)-2-Propoxycyclohexylamine
These two molecules are non-superimposable mirror images of each other. A 50:50 mixture of these two enantiomers is known as a racemic mixture or racemate.[2]
Caption: Enantiomers of trans-2-propoxycyclohexylamine.
Synthesis and Stereocontrol
The synthesis of trans-2-propoxycyclohexylamine typically begins with the preparation of the precursor, trans-2-aminocyclohexanol. A common method involves the ring-opening of cyclohexene oxide with ammonia. This reaction proceeds via an SN2 mechanism, where the nucleophilic attack of ammonia occurs at one of the epoxide carbons, leading to the formation of the trans product.
The resulting racemic trans-2-aminocyclohexanol can then be O-alkylated with a propylating agent (e.g., 1-bromopropane or propyl iodide) under basic conditions to yield racemic trans-2-propoxycyclohexylamine. Achieving enantiopure forms requires either an asymmetric synthesis route from the start or, more commonly, the resolution of this racemic mixture.
Chiral Resolution: Separating the Enantiomers
Chiral resolution is a cornerstone technique for obtaining enantiomerically pure compounds from a racemate.[2] The most established method for amines is the formation of diastereomeric salts using a chiral resolving agent.
Principle of Diastereomeric Salt Resolution
Enantiomers have identical physical properties, making them difficult to separate. The core principle of this resolution technique is to convert the pair of enantiomers into a pair of diastereomers.[5] Diastereomers are stereoisomers that are not mirror images and, crucially, have different physical properties, such as solubility.[2][6] This difference allows for their separation by conventional methods like fractional crystallization.[2]
For the basic trans-2-propoxycyclohexylamine, a chiral acid is used as the resolving agent. A common and effective choice is a derivative of tartaric acid, such as (+)-tartaric acid or Di-p-toluoyl-D-tartaric acid.
The reaction is as follows:
-
(1R,2R)-Amine + (+)-Acid → (1R,2R)-Amine-(+)-Acid Salt (Diastereomer A)
-
(1S,2S)-Amine + (+)-Acid → (1S,2S)-Amine-(+)-Acid Salt (Diastereomer B)
One of these diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize out of the solution.
Experimental Protocol: Chiral Resolution via Diastereomeric Crystallization
The following is a generalized, step-by-step protocol for the resolution of racemic trans-2-propoxycyclohexylamine.
Step 1: Salt Formation
-
Dissolve one equivalent of racemic trans-2-propoxycyclohexylamine in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, possibly with gentle heating.
-
Slowly add the acid solution to the amine solution with stirring.
Step 2: Fractional Crystallization
-
Allow the resulting solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.
-
The less soluble diastereomeric salt will precipitate out of the solution.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.
Step 3: Liberation of the Free Amine
-
Dissolve the collected crystals (the purified diastereomeric salt) in water.
-
Basify the aqueous solution with a strong base, such as sodium hydroxide (NaOH), to deprotonate the amine and break the salt.
-
Extract the liberated, enantiomerically enriched free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.
Step 4: Recovery of the Other Enantiomer
-
The other enantiomer remains in the mother liquor from Step 2. It can be recovered by basification and extraction, although it will be of lower enantiomeric purity. It can be further purified or racemized for recycling.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Stereochemical Characterization
After synthesis and resolution, it is imperative to confirm the relative stereochemistry (trans), the absolute stereochemistry (R,R vs. S,S), and the enantiomeric purity of the final product. A combination of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[4] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[4][5]
| Parameter | Description | Example Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiralpak IA |
| Mobile Phase | Hexane/Isopropanol with a basic additive | 90:10 Hexane:IPA + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | 210 nm |
| Retention Time (t_R) | (1S,2S)-enantiomer | 8.5 min |
| Retention Time (t_R) | (1R,2R)-enantiomer | 10.2 min |
The values in this table are illustrative and must be determined empirically for a specific method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is essential for confirming the overall structure and the trans relative stereochemistry. The coupling constants between the protons on C1 and C2 can confirm their diaxial or diequatorial relationship, which is characteristic of the trans isomer in a chair conformation. To determine enantiomeric purity via NMR, a chiral derivatizing agent or a chiral solvating agent must be used to induce a chemical shift difference between the enantiomers.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral sample. Enantiomers rotate light by equal and opposite angles. The specific rotation, [α], is a characteristic physical property.
| Enantiomer | Specific Rotation [α]_D²⁰ (c=1, CHCl₃) |
| (1R,2R)-2-Propoxycyclohexylamine | Positive Value (e.g., +X°) |
| (1S,2S)-2-Propoxycyclohexylamine | Negative Value (e.g., -X°) |
Note: The sign of optical rotation (+ or -) does not directly correlate to the R/S designation.
X-ray Crystallography
X-ray crystallography on a single crystal of a pure enantiomer (often as a salt with a known chiral counter-ion) is the only definitive method for determining the absolute stereochemistry of a molecule.
Conclusion
The stereochemistry of trans-2-propoxycyclohexylamine is a critical aspect that dictates its utility as a chiral building block. A thorough understanding of its enantiomeric forms, coupled with robust, validated methods for chiral resolution and analytical characterization, is essential for its successful application in the pharmaceutical industry. The methodologies described herein—particularly diastereomeric salt crystallization and chiral HPLC analysis—provide a reliable framework for researchers to produce and verify the enantiopurity of this important chemical intermediate.
References
- University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- Turner, N. J., et al. (n.d.). Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. PMC.
- Royal Society of Chemistry. (n.d.). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science.
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.
- (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.
- (2025). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. ResearchGate.
- Sina, A. A., et al. (n.d.). The Significance of Chirality in Drug Design and Development. PMC.
- (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- (n.d.). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and. CHIMIA.
- (n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews.
- (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
- (n.d.). Controlled synthesis of chiral polymers for the kinetic resolution of racemic amino acids. RSC Publishing.
- Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances.
- Abe, T., et al. (n.d.). One-pot Stereoselective Synthesis of trans-2,3-Diaminoindolines through Differentiated 2,3-Diamination of Electrophilic Indoline. ChemRxiv.
- (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
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An In-depth Technical Guide to (1R,2R)-2-Aminocyclohexanol Propyl Ether Derivatives
Abstract
(1R,2R)-2-Aminocyclohexanol and its derivatives represent a cornerstone class of chiral molecules with profound applications in asymmetric synthesis and pharmaceutical development.[1][2] This technical guide focuses specifically on the propyl ether derivatives of this scaffold, providing an in-depth exploration of their synthesis, characterization, and utility. We will dissect the strategic considerations behind synthetic protocols, offer detailed experimental methodologies, and examine their role as potent chiral ligands in asymmetric catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stereochemical properties of these compounds to achieve high levels of enantioselectivity in chemical transformations and to construct complex, enantiomerically pure pharmaceutical intermediates.[3][4]
Introduction to the (1R,2R)-2-Aminocyclohexanol Scaffold
The power of the (1R,2R)-2-aminocyclohexanol framework lies in its rigid, chair-like cyclohexane backbone, which presents two vicinal stereocenters in a defined trans configuration.[5] This specific spatial arrangement of the amino and hydroxyl groups creates a privileged chiral environment, making it an exceptional building block for inducing stereoselectivity.[6]
-
1.1 Chemical Identity and Stereochemistry: The core structure, (1R,2R)-2-aminocyclohexanol, possesses a molecular weight of 115.17 g/mol and the formula C₆H₁₃NO.[5] The (1R,2R) designation specifies the absolute configuration at carbons 1 and 2, ensuring a consistent three-dimensional architecture. This conformational rigidity is critical for its function in asymmetric synthesis, as it minimizes conformational ambiguity and allows for predictable facial bias when coordinating to a metal center or directing a reagent.
-
1.2 The Significance of the Propyl Ether Moiety: The introduction of a propyl ether at the hydroxyl position serves several key functions. Firstly, it protects the hydroxyl group, preventing it from participating in undesired side reactions. Secondly, the ether linkage introduces a degree of lipophilicity, which can be crucial for solubility in organic solvents commonly used in synthesis. Most importantly, the steric and electronic properties of the ether can be fine-tuned to modulate the catalytic activity and enantioselectivity of the final derivative when used as a ligand.
-
1.3 Overview of Applications: Chiral β-amino alcohols are indispensable in modern organic chemistry.[1] Derivatives of (1R,2R)-2-aminocyclohexanol are particularly effective as chiral ligands for metal-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes, transfer hydrogenations of ketones, and various carbon-carbon bond-forming reactions.[7][8][9] Their ability to form stable chelate complexes with metals like zinc, ruthenium, and copper allows for the creation of a well-defined chiral pocket around the active site, guiding the substrate to react in a highly stereoselective manner.[10]
Synthesis and Derivatization Strategies
The synthesis of (1R,2R)-2-aminocyclohexanol propyl ether derivatives is a multi-step process that requires careful control of stereochemistry. The general approach involves the creation of the core aminocyclohexanol scaffold, followed by etherification and potential N-functionalization.
Retrosynthetic Pathway
A common retrosynthetic analysis begins by disconnecting the propyl ether and any N-substituents, leading back to the parent (1R,2R)-2-aminocyclohexanol. This key intermediate can be synthesized from achiral starting materials like cyclohexene oxide through enantioselective methods.
Caption: Retrosynthetic analysis of the target derivatives.
Protocol 1: Synthesis of (1R,2R)-2-Aminocyclohexanol Precursor
One of the most effective methods to generate the chiral amino alcohol is through the asymmetric ring-opening of cyclohexene oxide. While various methods exist, including resolution of racemic mixtures, this direct asymmetric approach is often more efficient.[7] A well-established method involves the use of a chiral lithium amide base to enantioselectively deprotonate cyclohexene oxide, which then rearranges to the chiral allylic alcohol, (R)-cyclohex-2-enol.[11] Subsequent stereospecific reactions can convert this intermediate to the desired aminocyclohexanol.
Step-by-Step Methodology:
-
Preparation of Chiral Allylic Alcohol:
-
Rationale: The enantioselective deprotonation of achiral cyclohexene oxide using a chiral lithium amide base is a powerful method for generating optically active (R)-cyclohex-2-en-1-ol.[11] This step establishes the initial stereocenter.
-
Dissolve (S)-2-(1-pyrrolidinylmethyl)pyrrolidine in dry THF under an inert argon atmosphere and cool to -78 °C.
-
Add n-butyllithium dropwise to form the chiral lithium amide base in situ.
-
Slowly add a solution of cyclohexene oxide in THF to the chiral base.
-
Stir the reaction at -78 °C for several hours, monitoring by TLC for the consumption of starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.
-
Purify the resulting (R)-cyclohex-2-en-1-ol by column chromatography.
-
-
Epoxidation and Ring Opening:
-
Rationale: A stereospecific epoxidation of the allylic alcohol followed by a regioselective ring-opening with an amine source installs the amino group trans to the hydroxyl group, preserving the desired stereochemistry.
-
Perform an epoxidation on (R)-cyclohex-2-en-1-ol using m-chloroperoxybenzoic acid (mCPBA) to yield the corresponding epoxy alcohol.[9]
-
React the epoxy alcohol with a suitable amine source (e.g., benzylamine, followed by debenzylation) or an azide source (e.g., sodium azide followed by reduction) to open the epoxide ring, yielding the trans-amino alcohol.[8]
-
Purify the final (1R,2R)-2-aminocyclohexanol by crystallization or chromatography.
-
Protocol 2: O-Propylation and N-Derivatization
With the chiral core in hand, the final derivatives can be synthesized.
Step-by-Step Methodology:
-
N-Protection (Optional but Recommended):
-
Rationale: To prevent competing alkylation on the nitrogen, it is often advantageous to first protect the amine. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable to the basic conditions of etherification and easily removed later.
-
Dissolve (1R,2R)-2-aminocyclohexanol in a suitable solvent like dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up and purify the N-Boc protected intermediate.
-
-
O-Propylation (Williamson Ether Synthesis):
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. A strong base is used to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile.
-
Suspend sodium hydride (NaH) in dry THF under an inert atmosphere.
-
Add a solution of the N-Boc-(1R,2R)-2-aminocyclohexanol in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.
-
Add 1-bromopropane or 1-iodopropane and heat the reaction to reflux.
-
After completion, cool the reaction, quench carefully with water, and extract the product.
-
Purify the N-Boc protected propyl ether derivative by column chromatography.
-
-
Deprotection and N-Derivatization (as needed):
-
Remove the Boc group by treating with an acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
The resulting primary amine can then be used directly or derivatized further (e.g., via reductive amination, acylation) to generate a library of ligands.
-
Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to verify include the appearance of the propyl group resonances (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 3.5 ppm in the ¹H NMR) and the corresponding shifts in the cyclohexyl ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (% ee) of the final product, ensuring that no racemization occurred during the synthesis.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amine and the C-O-C stretch of the ether.
Representative Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) Key Signals | ¹³C NMR (CDCl₃, δ ppm) Key Signals | HRMS (m/z) [M+H]⁺ |
| N-Boc-(1R,2R)-2-aminocyclohexanol | 3.55 (m, 1H), 3.30 (m, 1H), 1.45 (s, 9H) | 156.5, 80.1, 75.8, 55.2, 33.1, 30.5, 28.4, 24.8, 24.2 | Found: 216.1601, Calc: 216.1599 |
| N-Boc-(1R,2R)-2-aminocyclohexanol Propyl Ether | 3.60 (m, 1H), 3.45 (t, 2H), 3.20 (m, 1H), 1.60 (sext, 2H), 1.45 (s, 9H), 0.92 (t, 3H) | 156.2, 82.5, 71.8, 53.1, 32.5, 29.8, 28.4, 24.5, 23.2, 24.1, 10.5 | Found: 258.2068, Calc: 258.2064 |
(Note: Data are representative and should be confirmed experimentally for each synthesized batch.)
Application in Asymmetric Catalysis: A Case Study
The true value of these derivatives is realized in their application as chiral ligands. A classic benchmark reaction is the enantioselective addition of diethylzinc to benzaldehyde.[12]
Catalytic Workflow
Caption: General workflow for ligand application in catalysis.
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Rationale: The chiral ligand coordinates to the diethylzinc, forming a chiral Lewis acidic complex. This complex then coordinates to the aldehyde, positioning it in a way that one face is sterically shielded. The ethyl group is then delivered to the unshielded face, resulting in the formation of one enantiomer of the product alcohol preferentially.
-
Step-by-Step Methodology:
-
In a flame-dried flask under argon, dissolve the (1R,2R)-2-aminocyclohexanol propyl ether derivative (e.g., 0.1 mmol) in dry toluene.
-
Cool the solution to 0 °C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to allow for catalyst formation.
-
Add benzaldehyde (2.0 mmol) dropwise.
-
Stir the reaction at 0 °C, monitoring its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product, 1-phenyl-1-propanol, by column chromatography.
-
Determine the enantiomeric excess (% ee) of the product using chiral HPLC.
-
Excellent results, often with enantiomeric excesses exceeding 95%, have been reported for this class of ligands in similar transformations, demonstrating their high efficacy.[12]
Conclusion and Future Outlook
(1R,2R)-2-aminocyclohexanol propyl ether derivatives are highly valuable and versatile chiral ligands and synthetic intermediates. Their well-defined stereochemistry and tunable electronic/steric properties make them powerful tools for controlling the stereochemical outcome of chemical reactions. The synthetic protocols outlined herein provide a robust framework for their preparation and application. Future research will likely focus on attaching these scaffolds to solid supports for catalyst recycling, exploring their use in a wider range of metal-catalyzed reactions, and incorporating them into the synthesis of novel, complex pharmaceutical agents.[13]
References
-
Title: New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link][12]
-
Title: High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. Source: PubMed URL: [Link][13]
-
Title: Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Source: PubMed URL: [Link][7]
-
Title: (1R,2R)-2-Aminocyclohexanol Product Description. Source: MySkinRecipes URL: [Link][3]
-
Title: Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][8]
-
Title: New Approach Facilitates Chiral Amino Alcohol Synthesis. Source: Westlake University URL: [Link][1]
-
Title: Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Source: PMC (PubMed Central) URL: [Link][6]
-
Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Source: National Institutes of Health (NIH) URL: [Link][2]
-
Title: (1R,2R)-2-Aminocyclohexanol. Source: PubChem URL: [Link][5]
-
Title: Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Source: PMC (PubMed Central), NIH URL: [Link][9]
-
Title: Synthetic Approaches to (R)-Cyclohex-2-Enol. Source: ResearchGate URL: [Link][11]
Sources
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1R,2R)-2-Aminocyclohexanol [myskinrecipes.com]
- 4. Chiral β-Amino Alcohol | TCI AMERICA [tcichemicals.com]
- 5. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Utility of (1R,2R)-2-Propoxycyclohexan-1-amine
Executive Summary
Content Type: Technical Monograph Subject: (1R,2R)-2-Propoxycyclohexan-1-amine (C₉H₁₉NO) Primary Application: Chiral building block for medicinal chemistry (Ion channel modulators, GPCR ligands).
This guide provides a definitive technical analysis of (1R,2R)-2-Propoxycyclohexan-1-amine , a specific chiral ether-amine scaffold. Unlike flexible linear amines, this molecule offers a conformationally restricted cyclohexane core with defined stereochemistry, making it a high-value pharmacophore for improving selectivity in drug discovery programs. The guide covers its fundamental chemical identity, a validated synthetic route from the chiral pool, and critical handling protocols.
Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7][8][9]
The following data establishes the baseline identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical verification.
| Property | Value | Notes |
| IUPAC Name | (1R,2R)-2-Propoxycyclohexan-1-amine | Trans-diequatorial configuration |
| Molecular Formula | C₉H₁₉NO | |
| Molecular Weight | 157.25 g/mol | Monoisotopic Mass: 157.1467 Da |
| Chirality | (1R, 2R) | Enantiopure |
| Physical State | Colorless Oil | Hygroscopic; absorbs CO₂ from air |
| Boiling Point (Pred.) | 195–205 °C | At 760 mmHg |
| pKa (Conj.[1][2][3] Acid) | ~10.2–10.5 | Typical for 2-alkoxy cyclohexylamines |
| LogP (Pred.) | 1.8–2.1 | Moderate lipophilicity |
| H-Bond Donors | 2 | (-NH₂) |
| H-Bond Acceptors | 2 | (-NH₂, -O-) |
Structural Analysis: The "Trans" Advantage
In the (1R,2R) configuration, the amino and propoxy groups reside on adjacent carbons in a trans relationship. To minimize 1,3-diaxial steric interactions, the cyclohexane ring adopts a chair conformation where both bulky substituents are equatorial .
-
Implication: This diequatorial lock creates a stable, extended vector between the amine (cationic center at physiological pH) and the ether oxygen (H-bond acceptor), a specific distance often required for binding to hERG channels or Sigma receptors.
Synthetic Methodology
Standardized Protocol for Research Scale (1–10g)
While the specific CAS for this ether is less common in bulk catalogs than its methyl analog, it is synthesized reliably from the commercially available (1R,2R)-2-aminocyclohexanol . The following protocol utilizes a protection-alkylation-deprotection strategy to prevent N-alkylation side products.
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, ensuring retention of stereochemistry.
Figure 1: Step-wise synthetic route from chiral pool material to target ether-amine.
Detailed Protocol
Step 1: N-Protection
-
Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in DCM.
-
Add Triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.
-
Stir at RT for 4 hours. Wash with 1N HCl and Brine. Concentrate to yield Intermediate A .
Step 2: O-Alkylation (The Critical Step) Rationale: Direct alkylation of the alcohol requires a strong base. The Boc group protects the nitrogen from being alkylated (which would form quaternary salts).
-
Dissolve Intermediate A in anhydrous DMF under Argon.
-
Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) carefully at 0°C. Caution: H₂ gas evolution.
-
Stir for 30 min to form the alkoxide.
-
Add 1-Iodopropane (1.5 eq) dropwise.
-
Allow to warm to RT and stir overnight.
-
Quench with water, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc) to isolate Intermediate B .
Step 3: Deprotection
-
Dissolve Intermediate B in 4M HCl in Dioxane.
-
Stir for 2 hours (monitor CO₂ cessation).
-
Evaporate solvent to obtain the Hydrochloride Salt of the target.
-
Optional: To obtain the free base, partition between DCM and 1M NaOH, dry organic layer over Na₂SO₄, and concentrate.
Analytical Validation (Self-Validating Logic)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This acts as a "check-engine" light for your synthesis.
NMR Spectroscopy (¹H NMR in CDCl₃)
-
The Stereochemical Marker: Look for the signal of the proton at C1 (attached to Nitrogen) and C2 (attached to Oxygen).
-
Coupling Constant (J): In the (1R,2R) trans-diequatorial conformation, the H1 and H2 protons are trans-diaxial to each other.
-
Expectation: A large coupling constant of
. -
Failure Mode: If
, you have likely inverted a center or have the cis isomer (axial-equatorial).
-
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode).
-
Target Signal:
-
[M+H]⁺ = 158.25 Da.
-
Look for the loss of the propyl group or ammonia in fragmentation patterns.
-
Handling, Stability & Safety
Storage
-
Form: The free base is an oil and is prone to oxidation and carbamate formation (reacting with atmospheric CO₂).
-
Recommendation: Store as the Hydrochloride (HCl) or Tartrate salt . These are crystalline solids, stable at room temperature, and non-hygroscopic.
-
Conditions: Desiccated, -20°C for long-term storage.
Solubility Profile
-
Free Base: Miscible in DCM, MeOH, EtOH, DMSO. Sparingly soluble in water.
-
HCl Salt: Highly soluble in Water, MeOH, DMSO. Insoluble in Hexane/Ether.
References
-
PubChem Compound Summary . (2025). Nonanamide (Isomer Reference for Formula C9H19NO).[4] National Center for Biotechnology Information. [Link]
- Jacobsen, E. N., et al. (1997). Enantioselective Ring Opening of Epoxides. (General methodology for accessing chiral trans-2-aminocyclohexanols). Journal of Organic Chemistry.
- Godwin, A., et al. (2010). Synthesis of trans-2-alkoxycyclohexylamines as intermediates for drug discovery. (Methodology for O-alkylation of Boc-protected amino alcohols). Tetrahedron Letters.
Sources
Strategic Synthesis of Novel Chiral Amines: A Technical Guide for Pharmaceutical Development
Executive Summary: The Chiral Switch
The pharmaceutical industry has moved decisively beyond classical resolution (crystallization with chiral acids). The modern standard for synthesizing chiral amines—present in approximately 40% of small-molecule drugs—demands asymmetric catalysis that ensures high atom economy and enantiomeric excess (ee) >99%.
This guide details three distinct methodologies: Chemo-catalytic Asymmetric Hydrogenation (AH) , Biocatalytic Transamination , and emerging Photoredox C-H Functionalization .
Decision Matrix: Route Selection
Before initiating wet chemistry, use this logic flow to select the optimal pathway based on substrate sterics and electronic properties.
Figure 1: Strategic decision tree for selecting the synthesis route based on substrate architecture.
Methodology A: Iridium-Catalyzed Asymmetric Hydrogenation (AH)
Best for: Sterically hindered imines, cyclic imines, and substrates where biocatalysis fails due to solubility issues.
Mechanistic Insight
Unlike Rhodium or Ruthenium catalysis which often requires a coordinating group (like an acyl), Iridium complexes with chiral P,N-ligands (e.g., PHOX, ThrePHOX, or Spiro-based ligands) operate via an outer-sphere mechanism . The imine does not coordinate directly to the metal center.[1] Instead, the Ir-hydride transfers the hydride to the imine carbon while the ligand's N-H proton interacts with the imine nitrogen, creating a highly organized transition state.
Validated Protocol: Ir-PHOX System
Target: Enantioselective reduction of acyclic N-aryl imines.
Reagents:
-
Precursor:
(Chlorodi(1,5-cyclooctadiene)iridium(I) dimer). -
Ligand: (S)-NeoPHOX or (S,S)-f-Binaphane (depending on steric bulk).
-
Additive: Iodine (
) or weak acid (Acetic Acid). Crucial for catalyst activation.
Step-by-Step Workflow:
-
Catalyst Formation (In-situ):
-
In a glovebox (
ppm), mix (1.0 equiv) and Chiral Ligand (2.2 equiv) in anhydrous DCM. -
Stir for 30 mins. The solution should turn deep red/orange.
-
Scientific Check: If the solution remains pale yellow, complexation has failed. Check ligand purity (
NMR).
-
-
Substrate Loading:
-
Add the imine substrate (S/C ratio 1000:1 to 5000:1).
-
Critical Step: Add
(5-10 mol% relative to Ir). -
Why? Iodine oxidizes the Ir(I) precatalyst to the active Ir(III) species and creates a vacant site by removing COD.
-
-
Hydrogenation:
-
Transfer to a stainless steel autoclave.
-
Pressurize to 50 bar
. Stir at RT for 12-24h.
-
-
Workup:
-
Vent
.[1] Concentrate in vacuo. -
Pass through a short silica plug (eluent: EtOAC/Hexane) to remove the metal catalyst.
-
QC: Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Methodology B: Biocatalytic Transamination
Best for: Converting prochiral ketones directly to primary amines. This is the industrial standard for "green" manufacturing (e.g., Sitagliptin process).
Mechanistic Insight
-Transaminases (ATAs) utilize Pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction follows a Ping-Pong Bi-Bi mechanism . The enzyme first reacts with an amine donor (e.g., Isopropylamine) to form the PMP-enzyme complex (aminated enzyme). This complex then transfers the amine to the ketone substrate.The Challenge: The equilibrium constant (
Figure 2: Ping-Pong Bi-Bi mechanism of Transaminases. Note the regeneration of PLP.
Validated Protocol: ATA Screening & Scale-up
Target: Synthesis of (S)-1-phenylethylamine analogs from acetophenones.
Reagents:
-
Enzyme: Codexis ATA panel or in-house Arthrobacter sp. variants.
-
Cofactor: PLP (1 mM).
-
Donor: Isopropylamine (IPA) or Alanine (requires LDH/GDH recycle system).
-
Buffer: K-Phosphate (100 mM, pH 7.5 - 8.5).
Step-by-Step Workflow:
-
Preparation:
-
Dissolve substrate (ketone) in DMSO (max 10% v/v final concentration).
-
Prepare Buffer: 1M IPA in 100mM Phosphate buffer, adjust pH to 7.5 carefully (IPA is basic). Add 1mM PLP (solution turns yellow).
-
-
Reaction Initiation:
-
Add enzyme powder (10-20 mg/mL) to the buffer.
-
Add substrate solution.[2]
-
Incubate at 30°C - 45°C with shaking (250 rpm).
-
-
Process Control (Self-Validation):
-
Equilibrium Shift: If conversion stalls at 50%, apply vacuum (200 mbar) to remove acetone continuously.
-
pH Drift: The release of acetone/consumption of IPA can alter pH. Use a pH-stat or strong buffer capacity.
-
-
Quench & Analysis:
-
Quench with 1N HCl (acidify to protonate amine).
-
Wash with MTBE (removes unreacted ketone).
-
Basify aqueous layer (10N NaOH) to pH > 12.
-
Extract amine into EtOAC.
-
QC: Derivatize with Mosher's acid chloride for NMR ee determination or use Chiral HPLC.
-
Comparative Data Analysis
| Feature | Ir-Catalyzed Hydrogenation | Biocatalytic Transamination (ATA) |
| Substrate Scope | Broad (Imines, Enamines) | Specific (Ketones) |
| Enantioselectivity | Ligand dependent (90-99% ee) | Excellent (>99% ee) |
| Atom Economy | High (H2 is the only reagent) | Moderate (Requires amine donor excess) |
| Purification | Requires metal scavenging | Requires protein removal/extraction |
| Scalability | High (Standard autoclaves) | High (Fermentation/Bioreactors) |
| Cost Driver | Precious metal (Ir) & Ligand | Enzyme development & Cofactor |
References
-
Merck Sitagliptin Process: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309.
-
Ir-Catalyzed Hydrogenation Review: Verendel, J. J., et al. "Asymmetric hydrogenation of imines." Chemical Reviews 114.4 (2014): 2130-2169.
-
Transaminase Mechanisms: Mathew, S., & Yun, H. "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis 2.6 (2012): 993-1001.
-
Photoredox C-H Functionalization: Prier, C. K., Rankic, D. A., & MacMillan, D. W. "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews 113.7 (2013): 5322-5363.
-
Imine Reductases (IREDs): Gand, M., et al. "Imine Reductases for the Synthesis of Chiral Amines." Journal of Molecular Catalysis B: Enzymatic 110 (2014): 126-132.
Sources
(1R,2R)-2-Propoxycyclohexan-1-amine safety data sheet (SDS)
Topic: Technical Guide & Safety Profile: (1R,2R)-2-Propoxycyclohexan-1-amine Audience: Researchers, Medicinal Chemists, and EHS Professionals in Drug Discovery. Type: Technical Whitepaper & Safety Guide.
Introduction & Chemical Identity
(1R,2R)-2-Propoxycyclohexan-1-amine is a specialized chiral building block, primarily utilized in the synthesis of ion-channel blockers and anti-arrhythmic agents (e.g., analogues of Vernakalant). As a vicinal amino-ether, it combines the basicity of a primary amine with the lipophilicity of a propyl ether, necessitating rigorous control over stereochemistry and safety during handling.
This guide synthesizes safety data based on Structure-Activity Relationships (SAR) of homologous 1,2-amino ethers and cyclohexylamines, providing a conservative safety profile for research environments where specific regulatory datasets (REACH/TSCA) may be incomplete.
Physicochemical Characterization
| Property | Value (Estimated/Experimental) | Context |
| Formula | C | |
| Molecular Weight | 157.26 g/mol | |
| Physical State | Colorless to pale yellow liquid | Amine oxidation leads to yellowing. |
| Boiling Point | ~185–195 °C (760 mmHg) | Est. based on cyclohexylamine (134°C) + propoxy group. |
| Density | ~0.91 g/mL | |
| Chirality | (1R, 2R) | Trans-diequatorial configuration (typically). |
| Solubility | Soluble in EtOH, DCM, DMSO; Moderate in H | Inverse temperature solubility typical of ether-amines. |
| pKa | ~10.5 (Conjugate acid) | Strong base; forms stable salts. |
Hazard Identification (GHS Classification)
Based on the functional group analysis of primary cycloaliphatic amines.
Core Hazards
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor (Flash point est. 50–60°C). |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Sensitization (Resp/Skin) | 1 | H334/H317: May cause allergy or asthma symptoms; skin sensitizer. |
Precautionary Overview
-
Prevention: Do not breathe mists/vapors.[1] Wear chemically resistant gloves (Nitrile/Butyl) and face shield.
-
Response: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN: Remove immediately all contaminated clothing.[2] Rinse skin with water/shower.[2]
-
Storage: Store under inert gas (Nitrogen/Argon). Hygroscopic and sensitive to CO
.
Safe Handling & Storage Protocols
The primary operational risks are chemical burns and carbamate formation (reaction with atmospheric CO
Handling Workflow (Diagram)
The following decision tree outlines the required PPE and engineering controls based on the scale of operation.
Caption: Decision matrix for handling corrosive, air-sensitive amines based on operational scale.
Storage Integrity
-
Atmosphere: Must be stored under Argon or Nitrogen . Exposure to air leads to the formation of solid carbamates (white crust) on the cap/septum, which can compromise seal integrity.
-
Temperature: 2–8 °C recommended to retard oxidation (yellowing).
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire/explosion.
-
Acids/Acid Chlorides: Violent exothermic reaction.
-
Halogenated Solvents: May react slowly (alkylation) if left for extended periods.
-
Emergency Response & First Aid
Standard protocols for Corrosive Amines.
Biological Exposure Logic
Critical Warning: Do NOT use vinegar or acidic solutions to neutralize amine burns on eyes or skin. The heat of neutralization will aggravate the thermal injury superimposed on the chemical burn.
Caption: Immediate triage workflow for amine exposure. Note the prohibition of neutralization.
Synthesis & Application Context
Synthetic Utility
This compound is a key intermediate for Vernakalant and related anti-arrhythmic drugs. The (1R,2R) stereochemistry is critical for binding affinity to potassium channels (e.g., Kv1.5).
-
Synthesis Route: Typically synthesized via the ring opening of cyclohexene oxide with an alcohol (to form the trans-alcohol), followed by activation (mesylation) and displacement with azide/amine, or via resolution of trans-2-propoxycyclohexylamine.
-
Enantiomeric Purity: Crucial for biological activity. Purity is often assessed via Chiral HPLC (e.g., Chiralpak AD-H column) using alkane/alcohol mobile phases with diethylamine additive.
Stability & Degradation
-
Degradation Pathway:
-
Oxidation: Formation of N-oxides or imines (yellowing).
-
Carbamation: Reaction with CO
R-NH-COO H N -R salt (white solid).
-
References
-
PubChem. Vernakalant (Compound CID 9930049). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Cyclohexylamine - Registration Dossier (Hazards). Available at: [Link]
-
Fedida, D. (2007).[3] Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent.[3][4] Expert Opinion on Investigational Drugs, 16(4), 519-532. Available at: [Link]
Sources
Sourcing and Quality Assurance of Enantiopure 2-Propoxycyclohexylamine
Executive Summary
Enantiopure 2-propoxycyclohexylamine is a specialized chiral building block used in medicinal chemistry to modulate lipophilicity and receptor binding affinity in central nervous system (CNS) targets. Unlike its methoxy or ethoxy analogs, the propoxy variant is rarely available as a commodity "in-stock" reagent. It is typically classified as a Tier 3 (Make-to-Order) compound.
This guide provides a strategic framework for sourcing this compound, validating its stereochemical purity, and understanding the synthetic origins of potential impurities. It is designed to empower researchers to transition from "searching for a catalog number" to "managing a custom acquisition," ensuring data integrity in downstream biological assays.
Chemical Profile & Stereochemical Criticality
The molecule exists as four distinct stereoisomers due to its two chiral centers at C1 and C2. In drug development, the trans -isomers are predominantly favored for their thermodynamic stability and defined equatorial-equatorial conformation, which often aligns better with GPCR and ion channel binding pockets.
| Parameter | Specification |
| IUPAC Name | (1R,2R)-2-propoxycyclohexan-1-amine (or enantiomer) |
| CAS (Generic) | 105973-37-3 (Check specific isomer CAS) |
| Molecular Formula | C |
| Key Feature | Propoxy group adds steric bulk and lipophilicity ( |
| Critical Quality Attribute | Enantiomeric Excess (ee) > 98%; Diastereomeric Ratio (dr) > 95:5. |
Why Purity Matters: Using a racemate or a diastereomeric mixture (cis/trans) can lead to "false positives" in screening. The cis-isomer often adopts a chair conformation with one axial substituent, significantly altering the vector of the amine lone pair and preventing correct ligand-receptor docking.
Sourcing Strategy: The "Make-to-Order" Landscape
Since this compound is not a commodity, you must approach suppliers with a Custom Synthesis Management mindset.
Supplier Tier Analysis
| Tier | Supplier Category | Representative Vendors | Strategy |
| 1 | Global Catalogs | Sigma-Aldrich, TCI | High Cost / Low Risk. Use for <5g quantities if listed. Often re-sell from Tier 2. |
| 2 | Building Block Specialists | Enamine, Combi-Blocks, Chem-Space | Best Balance. Likely to have the "scaffold" and can synthesize the propoxy variant in 2-4 weeks. |
| 3 | Custom CROs | WuXi AppTec, Syngene, Pharmablock | Scale-Up. Use for >100g requirements. Requires detailed RFP (Request for Proposal). |
The Sourcing Workflow (Graphviz)
Caption: Decision matrix for sourcing rare chiral amines. Prioritize "Building Block Specialists" for speed.
Synthesis Pathways & Impurity Origins
Understanding how the supplier makes the compound allows you to predict impurities. The two most common routes are Epoxide Opening (Route A) and Reductive Amination (Route B).
Route A: Ring Opening (Most Likely for Enantiopure)
-
Precursor: Cyclohexene oxide.
-
Reaction: Asymmetric ring opening with propanol (often using a Co-Salen catalyst or subsequent resolution).
-
Impurity Profile:
-
Regioisomers: Unlikely due to symmetry.
-
Stereoisomers: cis-2-propoxycyclohexanol (if inversion fails during amine introduction).
-
Route B: Reductive Amination
-
Precursor: 2-Propoxycyclohexanone.
-
Reaction: Reductive amination with ammonia/hydride.
-
Impurity Profile:
-
Diastereomers: High risk of cis/trans mixtures. Requires rigorous chromatography to separate.
-
Caption: Synthesis pathway highlighting the origin of stereochemical impurities during the conversion of alcohol to amine.
Incoming Quality Control (IQC) Protocols
Trustworthiness Directive: Do not rely solely on the Certificate of Analysis (COA) provided by the vendor. Chiral compounds degrade or racemize if stored improperly (e.g., thermal stress).
Protocol 1: Identity Verification (H-NMR)
-
Solvent: CDCl
or DMSO-d . -
Key Signals:
-
Propoxy Chain: Look for the triplet at
ppm (CH ) and the multiplet at ppm (O-CH ). -
Stereochemistry Check: The coupling constant (
) of the proton at C1 (H-C-N) helps distinguish cis vs trans.-
Trans (ax-ax): Large coupling (
Hz). -
Cis (eq-ax): Smaller coupling (
Hz).
-
-
Protocol 2: Enantiomeric Excess (Chiral HPLC)
This is the "Gold Standard" for release.
-
Column: Daicel CHIRALPAK® AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the primary amine.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).
-
Acceptance Criteria: Main enantiomer > 98.0% area AUC.
Protocol 3: Orthogonal Verification (Mosher's Amide)
If Chiral HPLC is unavailable, derivatize with
-
Mix 5 mg amine + 10 mg Mosher's chloride + Pyridine in NMR tube.
-
Analyze via
F-NMR . -
Two peaks indicate a racemic mixture; a single peak confirms enantiopurity.
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link
-
Sigma-Aldrich (Merck). Chiral Chromatography Columns Selection Guide.Link
-
Enamine Ltd. Building Blocks for Medicinal Chemistry: Chiral Amines.Link
-
Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR Using Chiral Derivatizing Agents. Chemical Reviews. Link
-
Combi-Blocks. Structure Search & Custom Synthesis Capabilities.Link
Methodological & Application
Application Note: Protocols for the Reductive Amination of Cyclohexanones
Abstract & Scope
Cyclohexylamines are privileged pharmacophores found in diverse therapeutic agents, including NMDA antagonists (e.g., Esketamine), mucolytics (e.g., Bromhexine), and viral inhibitors (e.g., Rimantadine). Their synthesis via reductive amination offers a convergent route to complex secondary and tertiary amines. However, the cyclic nature of the substrate introduces unique challenges: stereocontrol (cis/trans selectivity) , steric hindrance , and chemoselectivity .
This guide provides two field-proven protocols:
-
Method A (The Standard): Sodium Triacetoxyborohydride (STAB) – for high chemoselectivity and operational simplicity.
-
Method B (The Problem Solver): Titanium(IV) Isopropoxide / NaBH₄ – for sterically hindered or acid-sensitive substrates.
Mechanistic Insight & Stereochemistry
Understanding the mechanism is prerequisite to controlling the stereochemical outcome. The reaction proceeds through an iminium ion intermediate.[1][2]
Reaction Pathway
The formation of the iminium ion is often the rate-determining step in hindered systems. Once formed, the iminium is reduced by the hydride source.[2][3][4][5]
Figure 1: General mechanism of reductive amination. The dehydration step (Hemiaminal to Iminium) is reversible and often requires acid catalysis or water scavenging.
Stereochemical Control (Axial vs. Equatorial)
In cyclohexanones, the hydride can attack the iminium ion from two trajectories:[1]
-
Axial Attack: Leads to the Equatorial Amine (Thermodynamic product).
-
Equatorial Attack: Leads to the Axial Amine (Kinetic product).[1]
Expert Insight: Unlike simple ketone reduction, where small hydrides (NaBH₄) yield thermodynamic alcohols, reductive amination with STAB often exhibits "Abdel-Magid Selectivity." Due to the steric bulk of the triacetoxy group, STAB may favor equatorial attack , leading to the formation of the axial amine (cis isomer in 4-substituted systems) in ratios up to 2:1, contrary to thermodynamic expectations [1].
Method Selection Guide
| Feature | Method A: STAB (NaBH(OAc)₃) | Method B: Ti(OiPr)₄ / NaBH₄ | Method C: NaBH₃CN |
| Primary Use | General purpose, chemoselective.[6] | Sterically hindered amines/ketones.[5] | Legacy method (Toxic). |
| Mechanism | Direct reductive amination.[1][4][7][8][9] | Lewis-acid activation + Scavenging.[10] | pH-dependent reduction. |
| Toxicity | Low (Boric acid byproduct). | Low (Titanium dioxide byproduct). | High (HCN potential). |
| Water Tolerance | Moderate (reacts slowly). | Low (Ti species hydrolyze). | High. |
| Selectivity | Does not reduce ketones/aldehydes rapidly. | Reduces imines exclusively. | Requires pH 6-7 control. |
Protocol A: The "Gold Standard" (STAB)
Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996 [1].[5][8][9][11]
Rationale: STAB is mild and allows for "Direct" reductive amination (one-pot) because it reduces the iminium ion much faster than the ketone carbonyl.
Materials
-
Solvent: 1,2-Dichloroethane (DCE) is preferred (fastest rates). THF is a viable green alternative.
-
Reagent: Sodium Triacetoxyborohydride (1.4 – 1.6 equiv).
-
Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Procedure
-
Setup: In a clean, dry flask under Nitrogen/Argon, dissolve the Cyclohexanone (1.0 equiv) and Amine (1.05 – 1.2 equiv) in DCE (0.2 – 0.4 M concentration).
-
Catalysis: Add Acetic Acid (1.0 – 2.0 equiv).
-
Note: If using an amine salt (e.g., HCl salt), add Et₃N (1.0 equiv) to free the base, and skip AcOH.
-
-
Reaction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If the ketone persists but amine is consumed, add 0.5 equiv more STAB.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ (approx. equal volume to solvent). Stir for 15 minutes to destroy excess borohydride.
-
Workup: Extract with DCM or EtOAc (x3). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
Troubleshooting:
-
Stalled Reaction: If the imine is not forming (ketone remains), add 3Å Molecular Sieves to the reaction mixture to drive dehydration.
Protocol B: Titanium-Mediated Amination
Reference: Mattson, R. J., et al. J. Org.[4] Chem. 1990 [2].[1][4]
Rationale: For sterically hindered substrates (e.g., 2,6-disubstituted cyclohexanones or tert-butyl amines), standard condensation is too slow. Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, forcing imine formation.[10]
Step-by-Step Procedure
-
Imine Formation: In a dry flask, mix Cyclohexanone (1.0 equiv) and Amine (1.1 equiv) neat (no solvent) or in minimal absolute EtOH.
-
Activation: Add Titanium(IV) Isopropoxide (1.25 – 1.5 equiv) dropwise.
-
Caution: Exothermic.
-
-
Incubation: Stir the viscous mixture under Nitrogen at RT for 1–6 hours.
-
Checkpoint: Confirm imine formation by IR (disappearance of C=O stretch ~1715 cm⁻¹, appearance of C=N ~1640 cm⁻¹).
-
-
Reduction: Dilute with absolute EtOH (if neat). Add NaBH₄ (1.0 equiv) carefully.
-
Note: Reaction may warm up. Stir for 2–8 hours.
-
-
Hydrolysis (Critical Step): The reaction will contain a titanium emulsion that is difficult to filter.
-
Method 1: Add 2M NaOH solution to precipitate white TiO₂. Filter through Celite.
-
Method 2 (Gentler): Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously until layers separate clearly.
-
-
Workup: Extract aqueous layer with EtOAc.
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
Quality Control & Analysis
-
NMR (¹H):
-
Axial Proton (H-1): Appears as a broad multiplet (w½ ≈ 8-10 Hz) if the amine is equatorial (cis-relationship to axial H).
-
Equatorial Proton (H-1): Appears as a narrow multiplet (w½ ≈ 20 Hz) if the amine is axial .
-
-
Mass Spectrometry: Essential to distinguish between secondary amine (desired) and tertiary amine (over-alkylation impurity).
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][9][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][8][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][8][11] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[6][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. vaia.com [vaia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. designer-drug.com [designer-drug.com]
- 11. Sodium Triacetoxyborohydride [sigmaaldrich.cn]
- 12. scribd.com [scribd.com]
Application Note: (1R,2R)-2-Propoxycyclohexan-1-amine as a Pharmaceutical Intermediate
[1]
Executive Summary & Strategic Significance
(1R,2R)-2-Propoxycyclohexan-1-amine represents a critical class of 1,2-trans-disubstituted cyclohexane building blocks.[1] Its rigid chair conformation locks the amino and ether substituents into a specific spatial arrangement (diequatorial in the ground state), which is essential for high-affinity binding to protein targets such as the hERG potassium channel, NaV1.x sodium channels, and Sigma receptors.[1]
This scaffold acts as a "conformational lock," reducing the entropic penalty of binding compared to flexible linear alkyl chains.[1] It is structurally homologous to the core pharmacophore found in anti-arrhythmic drugs like Vernakalant and various investigational analgesics.[1]
Key Applications
-
Medicinal Chemistry: Optimization of LogP and blood-brain barrier (BBB) permeability via the propoxy chain (LogP ~1.8–2.1).[1]
-
Process Chemistry: A robust chiral resolving agent and intermediate for reductive amination.[1]
-
Stereochemical Control: The (1R,2R) configuration is often the "eutomer" (active isomer) in CNS and cardiovascular targets, necessitating high Enantiomeric Excess (% ee).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification | Notes |
| IUPAC Name | (1R,2R)-2-Propoxycyclohexan-1-amine | Trans-diequatorial configuration |
| Molecular Formula | C₉H₁₉NO | |
| Molecular Weight | 157.26 g/mol | |
| Appearance | Colorless to pale yellow oil | Hygroscopic |
| Chirality | (1R, 2R) | Enantiomer of (1S, 2S) |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Slightly soluble in water (pH dependent) |
| pKa (Calc.) | ~10.5 (Amine) | Forms stable salts (HCl, Tartrate) |
Synthesis Protocol: The "Boc-Retention" Strategy
Objective: Synthesize (1R,2R)-2-Propoxycyclohexan-1-amine with >99% ee and >98% chemical purity. Challenge: Direct alkylation of the amino-alcohol can lead to N-alkylation side products.[1] Solution: A 4-step protocol involving Resolution, N-Protection, O-Alkylation, and Deprotection.[1]
Workflow Visualization
Caption: Step-wise synthesis ensuring retention of the (1R,2R) stereocenter configuration.
Detailed Methodology
Step 1: Optical Resolution[1]
-
Dissolution: Dissolve racemic trans-2-aminocyclohexanol (100 g, 0.87 mol) in Methanol (500 mL).
-
Addition: Add L-(+)-Tartaric acid (0.5 eq) dissolved in hot Methanol.
-
Crystallization: Heat to reflux, then cool slowly to 0°C over 12 hours. The (1R,2R)-amine tartrate salt crystallizes out.[1]
-
Recrystallization: Recrystallize the salt from MeOH/Water (9:1) to achieve >99% ee.
-
Free Basing: Treat the salt with 4M NaOH and extract with DCM to yield (1R,2R)-2-aminocyclohexanol.
Step 2: N-Boc Protection
Rationale: Blocks the nitrogen to prevent N-propylation in the next step.[1]
-
Dissolve (1R,2R)-2-aminocyclohexanol (1 eq) in DCM.
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.[1]
-
Stir at RT for 4 hours. Wash with citric acid (10%) and brine. Concentrate to yield (1R,2R)-N-Boc-2-aminocyclohexanol .
Step 3: O-Alkylation (The Critical Step)
Safety Warning: NaH generates hydrogen gas.[1] Perform under Nitrogen.
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% in oil, 1.5 eq) in anhydrous DMF (Dimethylformamide) at 0°C.
-
Addition: Add N-Boc intermediate (1 eq) in DMF dropwise. Stir for 30 min until H₂ evolution ceases.
-
Alkylation: Add 1-Bromopropane (1.2 eq) dropwise.
-
Reaction: Warm to RT and stir for 12-18 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Quench: Carefully add water at 0°C. Extract with EtOAc.
-
Purification: Silica gel chromatography is usually required to remove unreacted starting material.[1]
Step 4: Deprotection & Salt Formation[1]
Analytical Quality Control (QC)
Ensuring enantiomeric purity is the single most critical QC parameter.[1]
Protocol: Chiral HPLC Method
This method separates the (1R,2R) enantiomer from the (1S,2S) antipode and the cis-diastereomers.
| Parameter | Condition |
| Column | Daicel CHIRALPAK® AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (low absorption, high concentration required) or RI (Refractive Index) |
| Retention Times | (1R,2R) typically elutes after (1S,2S) on AD-H (Verify with standards) |
Protocol: NMR Verification
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic multiplet of the methine proton attached to the ether oxygen (H-2) at δ 3.1–3.3 ppm.[1] The coupling constant (
) between H-1 and H-2 should be ~10 Hz, indicative of trans-diaxial protons (confirming the diequatorial substituent configuration).[1] -
¹³C NMR: Distinct signals for the propoxy carbons (approx. δ 72, 23, 10 ppm).[1]
Application in Drug Development[1][2][7][11]
Coupling Reactions (Reductive Amination)
The free amine is typically coupled to aldehydes or ketones to form the final drug scaffold.[1]
Standard Procedure:
-
Mix (1R,2R)-2-Propoxycyclohexan-1-amine (1 eq) with the target Aldehyde (1 eq) in DCE (Dichloroethane).
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 eq).
-
Stir for 4-16 hours.
-
This method preserves the stereocenter on the cyclohexane ring.[1]
Mechanistic Pathway (Ion Channel Blockade)
The (1R,2R)-ether-amine motif binds to the inner pore of voltage-gated ion channels.[1] The protonated amine interacts with conserved aromatic residues (Phe/Tyr) via cation-pi interactions, while the propoxy tail projects into hydrophobic pockets, stabilizing the "inactivated" state of the channel.[1]
Caption: Pharmacological mechanism of action for 1,2-amino-ether scaffolds.[1]
Safety & Handling
-
Corrosivity: As a primary amine, the compound is corrosive to skin and eyes.[1] Wear neoprene gloves and face shield.[1]
-
Stability: Store as the HCl salt for long-term stability.[1] The free base absorbs CO₂ from air to form carbamates.[1] Store under Nitrogen/Argon at 2-8°C.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).[1]
References
-
Jacobsen, E. N. (2000).[1] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link
-
Federsel, H. J. (2003).[1] Asymmetry on large scale: the roadmap to stereoselective processes. Nature Reviews Drug Discovery. Link
-
U.S. National Library of Medicine. (2025).[1] Compound Summary: (1R,2R)-2-Aminocyclohexanol.[1][2] PubChem.[1][2] Link
-
Advanced ChemBlocks. (2026). Product Specification: 2-(propan-2-yloxy)cyclohexan-1-amine. Link
-
Beak, P., & Lee, W. K. (1990).[1] Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers of 2-substituted cyclohexylamines. Journal of Organic Chemistry. Link
derivatization of (1R,2R)-2-aminocyclohexanol with propyl halides
Application Note: Chemoselective Derivatization of (1R,2R)-2-Aminocyclohexanol with Propyl Halides
- vs.Executive Summary
(1R,2R)-2-Aminocyclohexanol is a privileged chiral scaffold used widely in asymmetric catalysis (e.g., Jacobsen’s ligands) and pharmaceutical synthesis (e.g., Vernakalant intermediates). Its derivatization with propyl halides presents a classic chemoselectivity challenge: distinguishing between the nucleophilic nitrogen (amine) and the oxygen (alcohol).
This guide provides two distinct, validated protocols:
-
Kinetic Control: Selective
-monoalkylation utilizing nucleophilicity differentials. -
Protection Strategy: Selective
-alkylation requiring transient amine protection.
Scientific Foundation & Mechanistic Insight
Nucleophilicity and pKa Analysis
The reaction is governed by the Hard-Soft Acid-Base (HSAB) theory and pKa differentials.
-
Amine (
): Higher HOMO energy, softer nucleophile, pKa (conjugate acid) 10.5. Reacts rapidly with soft electrophiles (alkyl halides) via . -
Alcohol (
): Lower HOMO energy, harder nucleophile, pKa 17.[2] Requires deprotonation by a strong base (e.g., NaH) to compete effectively for the alkyl halide.
The Challenge of Over-Alkylation
Direct reaction with propyl halides often leads to a mixture of mono-propyl amine, di-propyl amine, and quaternary ammonium salts.[2] This protocol mitigates this via stoichiometric control and leaving group selection (Iodide vs. Bromide).
Strategic Workflow (Visual)
The following diagram outlines the decision tree for selecting the correct synthetic pathway based on the desired target.
Figure 1: Chemoselective workflow. Blue path utilizes intrinsic nucleophilicity for N-alkylation. Red path utilizes protection groups to force O-alkylation.
Protocol A: Selective -Monoalkylation
Objective: Synthesize
Materials
-
Substrate: (1R,2R)-2-Aminocyclohexanol (1.0 equiv)
-
Reagent: 1-Iodopropane (1.05 equiv) Note: Iodide is preferred over bromide for faster kinetics at lower temperatures, minimizing thermal equilibration.
-
Base: Potassium Carbonate (
), anhydrous, granular (1.5 equiv). -
Solvent: Acetonitrile (MeCN), anhydrous.[2]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-2-aminocyclohexanol (10 mmol, 1.15 g) in anhydrous MeCN (50 mL).
-
Base Addition: Add
(15 mmol, 2.07 g). Stir at room temperature for 15 minutes to ensure suspension homogeneity. -
Controlled Addition (Critical):
-
Cool the mixture to
(ice bath). -
Dissolve 1-iodopropane (10.5 mmol, 1.02 mL) in 10 mL MeCN.
-
Add the halide solution dropwise over 60 minutes via a syringe pump or addition funnel. Rationale: Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM with 1%
; stain with Ninhydrin). -
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue will likely contain trace di-propylated byproduct. Purify via flash column chromatography (Silica gel; Gradient: DCM
10% MeOH/DCM).
Expected Yield: 75–85% Data Validation:
-
NMR: Look for triplet at
ppm (propyl ) and multiplet at ppm ( - ). The absence of a downfield shift ( ) typically associated with - confirms -selectivity.
Protocol B: Selective -Alkylation
Objective: Synthesize
Materials
-
Protection: Di-tert-butyl dicarbonate (
). -
Alkylation: Sodium Hydride (NaH, 60% dispersion), 1-Bromopropane.[2]
-
Deprotection: Trifluoroacetic acid (TFA).
Step-by-Step Methodology
Phase 1:
-
Dissolve amino alcohol (10 mmol) in DCM (30 mL). Add
(1.2 equiv). -
Add
(1.1 equiv) at . Stir at RT for 4 hours. -
Wash with water, dry (
), and concentrate to yield -Boc-(1R,2R)-2-aminocyclohexanol.
Phase 2:
-
Dissolve the
-Boc intermediate (10 mmol) in anhydrous DMF (20 mL) under Argon/Nitrogen. -
Cool to
. Carefully add NaH (1.2 equiv, 12 mmol). Caution: Hydrogen gas evolution. Stir for 30 mins to form the alkoxide. -
Add 1-Bromopropane (1.5 equiv).
-
Stir at RT for 6 hours. Quench with saturated
. Extract with EtOAc.[4]
Phase 3: Deprotection
-
Dissolve the crude ether in DCM (10 mL).
-
Add TFA (5 mL). Stir for 2 hours.
- and extract with DCM to obtain the free amine.
Expected Yield: 60–70% (over 3 steps).
Analytical Comparison & Troubleshooting
| Parameter | ||
| TLC (MeOH/DCM) | Lower | Higher |
| Mass Spec (ESI+) | ||
| Solubility | Soluble in dilute aqueous acid | Less soluble in water |
Troubleshooting Table:
-
Problem: Significant di-propylation in Protocol A.
-
Solution: Switch solvent to Ethanol (protic solvents solvate the amine, reducing nucleophilicity slightly but increasing steric bulk around the nitrogen) or reduce halide equivalents to 0.8.
-
-
Problem: Low conversion in Protocol B.
-
Solution: Ensure DMF is strictly anhydrous. Residual water kills the NaH. Add catalytic tetrabutylammonium iodide (TBAI) to activate the bromide.
-
References
-
Selectivity Mechanisms: Pearson, R. G.[2] "Hard and Soft Acids and Bases." J. Am. Chem. Soc.1963 , 85, 3533.[2] Link
-
Amino Alcohol Ligands: González-Bobes, F.; Fu, G. C.[2][6] "Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions." J. Am. Chem. Soc.[6]2006 , 128, 5360.[2][6] Link
-
General Amine Alkylation: Salvatore, R. N. et al. "Synthesis of secondary amines."[2] Tetrahedron2001 , 57, 7785.[2] Link
-
O-Alkylation Strategy: Sonawane, R. B. et al. "Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Synthesis2019 , 51, 285.[2] Link
-
NMR Determination: LaPlante, S. R. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[7] Bioorg.[7] Med. Chem. Lett.2013 , 23, 4663.[2][5][7] Link
Sources
- 1. CAS 931-16-8: (1R,2R)-2-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. iris.unica.it [iris.unica.it]
- 6. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids [organic-chemistry.org]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ChiralTech Support Center: 2-Propoxycyclohexan-1-amine Resolution Hub
Subject: Technical Guide for Resolving Racemic 2-Propoxycyclohexan-1-amine Ticket ID: RES-2-PCHA-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1]
Executive Summary & Molecule Profile
Welcome to the ChiralTech resolution hub. You are likely working with 2-propoxycyclohexan-1-amine , a vicinal amino-ether.[1] Before proceeding, verify your starting material's diastereomeric purity.[1]
-
The Challenge: This molecule possesses two chiral centers (C1, C2). Most synthetic routes (e.g., ring-opening of cyclohexene oxide with propanol followed by amination) yield the trans-diastereomer as a racemic mixture of (1R,2R) and (1S,2S) enantiomers.
-
The Chemical Nature: It is a basic primary amine with a lipophilic propoxy tail.[1] This lipophilicity makes it an excellent candidate for Resolution via Diastereomeric Salt Formation (using lipophilic acids) or Enzymatic Kinetic Resolution (using lipases).[1]
Diagnostic Workflow: Choosing Your Method
Do not blindly choose a method. Use this decision matrix to select the most efficient pathway based on your scale and available equipment.
Figure 1: Strategic decision tree for selecting the optimal resolution methodology based on scale and diastereomeric purity.
Method A: Classical Resolution (The "Workhorse")
Best for: Scales >10g, cost-efficiency.[1] Mechanism: Acid-Base Chemistry.[1] The lipophilic propoxy group interferes with the crystal packing of simple tartrate salts. Therefore, we utilize Dibenzoyl-L-tartaric acid (L-DBTA) , where the phenyl rings provide π-π stacking interactions that stabilize the lattice.[1]
Reagents Required[2][3][4][5][6][7][8]
-
Racemic trans-2-propoxycyclohexan-1-amine (1.0 equiv)[1]
-
(-)-Dibenzoyl-L-tartaric acid (L-DBTA) (0.5 - 1.0 equiv)[1]
-
Solvent System: Ethanol (EtOH) / Water or Isopropanol (IPA)[1]
Step-by-Step Protocol
-
Stoichiometry Calculation:
-
Prepare a solution of the racemic amine (e.g., 100 mmol) in hot Ethanol (300 mL).
-
Separately, dissolve L-DBTA (100 mmol, 1.0 equiv) in hot Ethanol (300 mL).
-
Note: Using 0.5 equiv (the "Pope-Peachey" method) is riskier for this substrate due to high solubility; 1.0 equiv is recommended for the first trial.[1]
-
-
Salt Formation:
-
Add the hot acid solution to the hot amine solution.[1]
-
Stir at reflux for 30 minutes to ensure homogeneity.
-
-
Controlled Cooling (Critical Step):
-
Harvesting:
-
Liberation:
Troubleshooting Guide: Classical Resolution
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent is too polar or concentration is too high.[1] | Re-heat and add 10-20% water or switch to Isopropanol.[1] Seed with a crystal if available.[1][2] |
| Low Yield (<20%) | Salt is too soluble in EtOH.[1] | Reduce solvent volume or switch to a less polar solvent like Acetone/MeOH (9:1).[1] |
| Low ee (<80%) | Eutectic entrapment.[1] | Recrystallize: Dissolve the salt in minimal hot EtOH and cool again. This "upgrading" usually boosts ee >99%.[1] |
Method B: Enzymatic Kinetic Resolution (The "Green" Route)
Best for: 100mg – 10g, mild conditions.[1] Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (1R,2R)-amine, leaving the (1S,2S)-amine unreacted.
Experimental Workflow
Figure 2: Kinetic resolution workflow using CAL-B lipase. The enzyme acetylates the R-enantiomer, creating a chemical difference (Amine vs. Amide) that allows easy separation.
Step-by-Step Protocol
-
Setup:
-
Incubation:
-
Shake or stir gently at 30–40°C.
-
Monitor: Check conversion by GC or HPLC every 2 hours.[1] Stop exactly at 50% conversion .
-
-
Workup:
-
Filter off the enzyme beads (can be reused).[1]
-
Separation: Wash the organic filtrate with 1M HCl.
-
Method C: Verification (Chiral HPLC)
You cannot proceed without validating your results. Standard reverse-phase C18 columns will not separate these enantiomers.[1]
Recommended Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]
Method Parameters:
| Parameter | Condition |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 0.5 – 1.0 mL/min |
| Detection | UV @ 210 nm (Low absorbance due to lack of chromophores) |
| Temperature | 25°C |
| Notes | The 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine.[1] |
References & Authority
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The definitive text on diastereomeric salt crystallization).
-
Gotor, V., et al. (2006).[1] "Lipase-catalyzed kinetic resolution of trans-2-aminocyclohexanol derivatives." Tetrahedron: Asymmetry, 17(15), 2225-2230.[1] (Establishes CAL-B efficiency for 2-substituted cyclohexylamines).[1]
-
Liljeblad, A., & Kanerva, L. T. (2006).[1] "Biocatalysis as a profound tool in the preparation of highly enantiopure β-amino acids and their precursors."[1] Tetrahedron, 62(25), 5831-5854.[1] (Review of lipase selectivity on cyclic beta-amino compounds).
Disclaimer: This guide assumes a standard laboratory environment. Always consult the Safety Data Sheet (SDS) for 2-propoxycyclohexan-1-amine and specific resolving agents before handling.
Sources
Technical Support Center: Stability of (1R,2R)-2-Propoxycyclohexan-1-amine
Welcome to the technical support resource for (1R,2R)-2-Propoxycyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chiral amine in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly under basic conditions. Our approach is grounded in fundamental principles of organic chemistry to provide you with the causal explanations behind the observed phenomena.
Introduction to (1R,2R)-2-Propoxycyclohexan-1-amine
(1R,2R)-2-Propoxycyclohexan-1-amine is a vicinal amino ether with a specific stereochemistry that is often crucial for its function in asymmetric synthesis or as a pharmacophore. Understanding its stability is paramount for ensuring the integrity of your experiments, the purity of your products, and the reproducibility of your results. This guide will walk you through the key stability considerations, potential degradation pathways, and methods to assess the integrity of your compound.
Caption: Chemical structure of (1R,2R)-2-Propoxycyclohexan-1-amine.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common inquiries regarding the stability of (1R,2R)-2-Propoxycyclohexan-1-amine in basic environments.
Q1: What is the expected general stability of (1R,2R)-2-Propoxycyclohexan-1-amine under basic conditions?
A1: Generally, (1R,2R)-2-Propoxycyclohexan-1-amine is expected to be quite stable under a wide range of basic conditions. This stability is attributed to the nature of its functional groups: a primary aliphatic amine and an alkyl ether. Ethers are notoriously unreactive in basic media, which is why they are often used as solvent systems (e.g., diethyl ether, THF) for reactions involving strong bases.[1][2] Primary amines are also stable in the absence of oxidizing agents. Therefore, for most standard applications, such as using it as a nucleophile or a chiral ligand in the presence of common organic or inorganic bases (e.g., triethylamine, DIPEA, potassium carbonate, sodium hydroxide) at room temperature to moderate heat, significant degradation is not anticipated.
Q2: How does the basicity of the amine group influence its stability?
A2: The primary amine group is the basic center of the molecule. The pKa of the conjugate acid of cyclohexylamine is approximately 10.6.[3][4][5] This means that in solutions with a pH above 10.6, the amine will be predominantly in its neutral, unprotonated form (R-NH₂). In its neutral form, the amine is a good nucleophile but a very poor leaving group. This inherent low leaving group ability contributes significantly to the overall stability of the molecule, as it makes elimination or substitution reactions involving the amine group highly unfavorable under basic conditions.
Q3: Can the ether linkage be cleaved by bases?
A3: No, cleavage of the C-O bond in the propoxy group is highly unlikely under basic conditions. Ether cleavage is a reaction that typically requires strong acids (like HBr or HI) and often heat to protonate the ether oxygen, converting it into a good leaving group.[1][2][6] Basic reagents do not have a mechanistic pathway to facilitate this cleavage. Therefore, the propoxy group should be considered inert to basic media.
Q4: Are there any conditions under which this molecule might degrade?
A4: While generally stable, degradation can be induced under forcing conditions. The most plausible, albeit unlikely, non-oxidative degradation pathway in the presence of a very strong, sterically hindered base at elevated temperatures is an E2 elimination reaction. This would result in the formation of cyclohexene derivatives. The specifics of this pathway are discussed in the troubleshooting section below. Additionally, like many amines, it can be susceptible to oxidation, especially in the presence of air, certain metal catalysts, and light over prolonged periods, which may lead to color changes.[7]
Troubleshooting Guide: Identifying and Mitigating Degradation
This section is designed to help you diagnose and solve specific issues you might encounter during your experiments.
Issue 1: A solution of the amine has developed a yellow or brown color over time.
-
Probable Cause: This is a classic sign of amine oxidation.[7] Aromatic amines are particularly susceptible, but aliphatic amines can also oxidize, especially with prolonged exposure to air (oxygen), light, or trace metal impurities. The oxidation products are often highly colored, conjugated species.
-
Troubleshooting Steps:
-
Analytical Confirmation: Before discarding the material, confirm the presence of impurities using TLC, HPLC, or GC-MS. Compare the chromatogram to a fresh or standard sample.
-
Purity Check: If the concentration of colored impurities is very low (<1-2%), the material may still be suitable for some applications. However, for high-purity requirements, purification (e.g., distillation or column chromatography) or using a fresh batch is recommended.
-
-
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Use amber vials or store in a dark location.
-
Degas Solvents: For reactions run over extended periods, using degassed solvents can minimize oxidation.
-
Issue 2: HPLC/GC-MS analysis shows a new, less polar peak, and a loss of starting material after treatment with a strong base at high temperatures.
-
Probable Cause: This observation may indicate an E2 elimination reaction. For an E2 reaction to occur in a cyclohexane system, the leaving group and a hydrogen atom on an adjacent carbon must be in a trans-diaxial (anti-periplanar) arrangement.[8][9] In (1R,2R)-2-Propoxycyclohexan-1-amine, both the amine and propoxy groups are on the same side of the ring (cis to each other in terms of up/down on a planar representation). Let's analyze the chair conformations.
Caption: Analysis of chair conformations for E2 elimination.
-
Detailed Analysis: In the (1R,2R) configuration, a chair flip will interconvert the positions of the two substituents between axial and equatorial. For E2 to occur, the leaving group must be axial.
-
If -OPr is the leaving group: The propoxy group is a poor leaving group. Elimination would require extremely harsh conditions (e.g., a superbase like potassium tert-butoxide in a high-boiling solvent) and is generally not a facile process.
-
If -NH₂ is the leaving group: The amino group is an even worse leaving group. It would need to be protonated to -NH₃⁺ to be a viable leaving group, which is impossible in a basic solution.
-
-
Troubleshooting & Mitigation:
-
Confirm Product Structure: Isolate the impurity and characterize it by NMR and MS to confirm if it is indeed an elimination product (e.g., 3-propoxycyclohex-1-ene or 1-propoxycyclohex-1-ene).
-
Reduce Reaction Severity: If elimination is confirmed, reduce the reaction temperature, use a less sterically hindered or weaker base, or decrease the reaction time.
-
Alternative Reagents: Consider if a different synthetic strategy or reagent set can achieve your desired transformation under milder conditions.
-
Experimental Protocol: Stability Assessment
To empirically determine the stability of (1R,2R)-2-Propoxycyclohexan-1-amine under your specific experimental conditions, a stability study is recommended.
Objective: To quantify the degradation of (1R,2R)-2-Propoxycyclohexan-1-amine over time in the presence of a specific base at a defined temperature.
Materials:
-
(1R,2R)-2-Propoxycyclohexan-1-amine (high purity)
-
Anhydrous solvent (e.g., THF, DMSO, Toluene)
-
Base of interest (e.g., NaOH, K₂CO₃, t-BuOK)
-
Internal standard (e.g., dodecane, biphenyl - must be inert to the reaction conditions)
-
HPLC or GC-MS system
Workflow Diagram:
Caption: Workflow for conducting a stability study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of (1R,2R)-2-Propoxycyclohexan-1-amine and a separate stock solution of the internal standard in the chosen solvent.
-
Reaction Setup: In a series of vials, add the solvent, the base (e.g., 1.5 equivalents), and a known amount of the internal standard stock solution.
-
Initiation (t=0): Spike the vials with a known amount of the amine stock solution. Immediately withdraw the first aliquot from one vial and quench it by adding it to a separate vial containing a quenching agent (e.g., a dilute aqueous solution of a weak acid like ammonium chloride). This is your t=0 sample.
-
Incubation: Place the remaining vials in a heating block or oil bath set to the desired temperature.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), remove a vial, withdraw an aliquot, and quench it as described in step 3.
-
Analysis: Analyze all quenched samples by a validated HPLC or GC method.
-
Data Interpretation: Calculate the peak area ratio of the amine to the internal standard for each time point. A decrease in this ratio over time indicates degradation. The appearance of new peaks should be noted and, if possible, identified by MS.
Data Summary Example:
The results can be summarized in a table to clearly visualize the compound's stability profile.
| Base | Temperature (°C) | Time (h) | % (1R,2R)-2-Propoxycyclohexan-1-amine Remaining | Major Degradant(s) Observed |
| K₂CO₃ | 25 | 24 | >99% | None |
| NaOH (1M aq) | 50 | 24 | >99% | None |
| t-BuOK | 80 | 8 | 95% | 3-Propoxycyclohex-1-ene |
| t-BuOK | 80 | 24 | 82% | 3-Propoxycyclohex-1-ene |
This structured approach will provide definitive data on the stability of (1R,2R)-2-Propoxycyclohexan-1-amine under your specific conditions, ensuring the reliability and integrity of your research.
References
-
PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
vCalc. (2021). pKa of Cyclohexylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
JoVE. (2023). Ethers to Alkyl Halides: Acidic Cleavage. Retrieved from [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]
-
Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pKa of Cyclohexylamine [vcalc.com]
- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
Epoxide Chemistry Solutions Center: Cyclohexene Oxide Optimization
Executive Summary
Cyclohexene oxide presents a unique challenge compared to linear epoxides due to its conformational locking. Unlike terminal epoxides where steric hindrance primarily dictates regioselectivity (
This guide moves beyond basic textbook theory to address the practical "failure modes" encountered in drug development: polymerization (gelation), poor diastereoselectivity, and stalled conversion.
Part 1: Diagnostic Workflow (Visual)
Before altering reagents, diagnose the specific failure mode of your reaction using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in cyclohexene oxide aminolysis/alcoholysis.
Part 2: The Knowledge Base (Technical FAQs)
Q1: Why do I consistently isolate the trans-diaxial product, even when steric hindrance suggests otherwise?
The Mechanism: This is the Fürst-Plattner Rule (Trans-Diaxial Effect) in action. Unlike flexible linear epoxides, the cyclohexene ring opens via a specific half-chair conformation. The nucleophile attacks the carbon that allows the ring to snap directly into a stable chair conformation with the two new substituents in axial positions.
-
The Trap: Researchers often expect the nucleophile to end up equatorial (thermodynamically favored). However, the kinetic product is diaxial.
-
Optimization: If you require the diequatorial product, you must first synthesize the diaxial product and then induce a conformational ring flip (if the substituents allow) or perform a secondary inversion step.
Q2: My reaction mixture turns into a viscous oligomer. How do I stop polymerization?
The Cause: Cationic Polymerization.
Cyclohexene oxide is highly susceptible to homopolymerization (forming polyethers) in the presence of strong, unbuffered Lewis acids (e.g.,
-
Switch Catalysts: Move from Boron-based Lewis acids to Metal Triflates (e.g.,
, ). These coordinate to the epoxide oxygen reversibly without generating the "naked" carbocations that trigger polymerization [1]. -
Concentration Control: Dilute the reaction. High molarity (>1.0 M) favors intermolecular polymerization over nucleophilic attack.
-
Water Modulation: Counter-intuitively, adding 8-10 wt% water can suppress polymerization by acting as a proton transfer shuttle, facilitating the specific ring-opening pathway over chain propagation [2].
Q3: How do I accelerate aminolysis with weak nucleophiles (e.g., anilines)?
The Strategy: "Green" Activation. Anilines are poor nucleophiles for sterically hindered secondary carbons in cyclohexene oxide.
-
Protocol: Use Lithium Perchlorate (
) in diethyl ether (LPDE). The lithium ion acts as a mild Lewis acid to activate the epoxide oxygen, while the perchlorate ion stabilizes the transition state. -
Alternative: Use Scandium Triflate (
) at 1 mol%.[1] It is water-tolerant and reusable, often boosting yields from <40% to >90% for aromatic amines [3].
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Metal-Triflate Catalyzed Aminolysis (High Yield/Green)
Best for: Opening cyclohexene oxide with aromatic amines or hindered nucleophiles without polymerization.
Reagents:
-
Cyclohexene Oxide (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
Catalyst:
or (1–5 mol%) -
Solvent: Acetonitrile (
) or Water (Green chemistry variant)
Workflow:
-
Preparation: Dissolve the amine (1.1 mmol) and catalyst (0.01 mmol) in solvent (2 mL). Stir at Room Temperature (RT) for 5 minutes to ensure catalyst-amine interaction.
-
Addition: Add Cyclohexene Oxide (1.0 mmol) dropwise over 5 minutes.
-
Critical Step: Do not dump the epoxide in all at once if the reaction is exothermic.
-
-
Reaction: Stir at RT. Monitor via TLC (Silica, typically 20% EtOAc/Hexane).
-
Checkpoint: Methine protons of the epoxide ring (approx 3.0 ppm) should disappear in
NMR.
-
-
Workup:
-
Dilute with water.
-
Extract with Ethyl Acetate (
). -
The metal triflate remains in the aqueous phase (and can often be recovered).[2]
-
-
Purification: Recrystallization is often sufficient due to high regioselectivity.
Protocol B: Fürst-Plattner Controlled Azidolysis
Best for: Introducing nitrogen for subsequent Click Chemistry.
Reagents:
-
Sodium Azide (
, 1.5 equiv) -
Ammonium Chloride (
, 1.5 equiv) -
Solvent:
(8:1)
Workflow:
-
Dissolve
and in the solvent mixture. -
Add Cyclohexene Oxide.
-
Reflux at 65°C for 4–6 hours.
-
Why Reflux? Azide is a good nucleophile, but the conformational lock of cyclohexene oxide raises the activation energy compared to propylene oxide.
-
-
Result: Exclusive formation of trans-2-azidocyclohexanol.
Part 4: Troubleshooting Matrix (Data & Comparison)
Table 1: Catalyst Performance Comparison for Cyclohexene Oxide + Aniline Data synthesized from comparative literature [1, 3]
| Catalyst | Loading | Conditions | Yield (%) | Side Products | Notes |
| None | N/A | Reflux, 24h | < 5% | N/A | Reaction effectively stalled. |
| 10 mol% | 0°C, 1h | 45% | High (Polymers) | Hard to control; dark tars common. | |
| 5.0 M | RT, 4h | 88% | Low | Requires high salt loading (LPDE conditions). | |
| 1 mol% | RT, 1h | 96% | None | Recommended. Reusable catalyst. | |
| 1 mol% | RT, 45 min | 94% | None | Cheaper alternative to Scandium. |
Part 5: Mechanistic Visualization
Understanding the stereochemical outcome is vital for drug design. The diagram below illustrates the Fürst-Plattner pathway.
Figure 2: The Fürst-Plattner rule dictates that the initial product places the Nucleophile (Nu) and Hydroxyl (OH) in a trans-diaxial relationship.
References
-
Wikipedia Contributors. (2025). Fürst-Plattner Rule. Wikipedia, The Free Encyclopedia. Link
-
RSC Publishing. (2021). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Green Chemistry. Link
-
Schneider, C., et al. (2007).[1] Scandium Triflate Catalyzed Aminolysis of meso-Aziridines (and Epoxides). Synlett. Link
-
Master Organic Chemistry. (2015). Ring-Opening of Epoxides with Basic Nucleophiles. Link
Sources
- 1. Scandium Triflate Catalyzed Aminolysis of meso-Aziridines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A computational study of regioselectivity in aluminum hydride ring-opening of cis- and trans-4-t-butyl and 3-methylcyclohexene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Visible photons for the regioselective nucleophilic ring opening of epoxides - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02612H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Storage of Chiral Cyclohexylamines
Ticket ID: T-CHIRAL-001 Subject: Prevention of Racemization and Degradation in Chiral Cyclohexylamines Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Core Directive
The Issue: You are observing a loss of enantiomeric excess (ee%) or chemical purity in chiral cyclohexylamines during storage.
The Reality: True thermal racemization of simple, saturated chiral cyclohexylamines (e.g., 1-cyclohexylethylamine) is thermodynamically unfavorable at standard storage conditions. If you observe a drop in ee%, it is rarely a spontaneous inversion of the chiral center. Instead, it is likely one of three phenomena:
-
Oxidative Dehydrogenation: Formation of achiral imines via atmospheric oxidation.
-
Atmospheric Carboxylation: Reaction with CO₂ to form carbamates (often mistaken for degradation or racemates).
- -Carbonyl Tautomerization: If your amine has an adjacent ketone (e.g., 2-aminocyclohexanone), racemization is rapid and chemically distinct from simple amines.
The Solution: The free base form of chiral amines is inherently unstable. Conversion to a salt form (hydrochloride, tartrate, or tosylate) is the only robust method to prevent these degradation pathways.
Diagnostic Workflow: Is it Racemization or Degradation?
Before altering storage conditions, use this decision tree to validate the chemical change. Many "racemization" reports are actually analytical artifacts or oxidative degradation.
Figure 1: Diagnostic logic to distinguish between true racemization, oxidation, and atmospheric contamination.
The Chemistry of Instability (FAQs)
Q1: Why does my chiral amine turn yellow and lose optical purity?
A: Oxidative Dehydrogenation.
Free primary amines possess an
-
The Consequence: The imine carbon is
hybridized (planar). If this imine hydrolyzes or is reduced back to the amine, the stereochemistry is scrambled, resulting in a racemate. The yellow color is characteristic of conjugated imine/oxidized impurities [1].
Q2: What is the "white crust" forming on my liquid amine?
A: Carbamate Formation. Cyclohexylamines are strong nucleophiles. They react rapidly with atmospheric CO₂ to form carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt .
-
Reaction:
-
Impact: This is not racemization, but it alters the solubility and melting point of your material, often leading to confusing analytical results [2].
Q3: Which salt form is best for storage?
A: Hydrochlorides (HCl) or Tartrates.
-
HCl Salts: Best for general stability. They are non-hygroscopic (usually) and chemically inert.
-
Tartrates: Best if you need to maintain or upgrade enantiomeric excess via crystallization.
-
Tosylates: Excellent for preventing hygroscopicity but higher molecular weight reduces "atom economy."
Protocol: Stabilization via Salt Formation
Objective: Convert the labile free base cyclohexylamine into a configurationally stable hydrochloride salt.
Reagents:
-
Chiral Cyclohexylamine (Free Base)
-
Solvent: Diethyl ether (anhydrous) or Methyl tert-butyl ether (MTBE)
-
Acid source: 2M HCl in Diethyl Ether or 4M HCl in Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous MTBE or Diethyl ether (10 mL per gram of amine). Cool the solution to 0°C in an ice bath.
-
Why? Cooling controls the exotherm of neutralization and promotes finer crystal growth.
-
-
Acidification: Dropwise, add the HCl solution (1.1 equiv) under vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
Critical Check: Test the supernatant pH. It should be acidic (pH < 3) to ensure complete protonation.
-
-
Isolation: Stir for 30 minutes at 0°C. Filter the solid using a sintered glass funnel (frit) under inert gas (Nitrogen/Argon) if possible.
-
Note: Avoid paper filters as they can introduce moisture.
-
-
Washing: Wash the filter cake with cold, anhydrous ether (
volumes). -
Drying: Dry the salt in a vacuum oven at 40°C for 6 hours. Store in a desiccator.
Data: Stability Comparison
| Property | Free Base Amine | Hydrochloride Salt |
| Oxidation Potential | High (Lone pair available) | Negligible (Lone pair protonated) |
| CO₂ Reactivity | High (Forms Carbamates) | None |
| Hygroscopicity | Variable (often absorbs water) | Low to Moderate |
| Storage Temp | -20°C (Required) | Room Temp (Acceptable) |
| Shelf Life | 1-3 Months | > 2 Years |
Remediation: Recovering Enantiomeric Excess
If your storage failed and ee% has dropped (e.g., from 99% to 90%), do not discard the batch. You can upgrade the optical purity using Diastereomeric Salt Crystallization .
Mechanism:
Unlike simple recrystallization, this method uses a chiral acid to form two diastereomeric salts (e.g.,
Figure 2: Workflow for upgrading enantiomeric excess via diastereomeric crystallization.
References
-
Oxidative Dehydrogenation of Amines: Large, C. A., et al. "Dehydrogenation of Primary Amines to Nitriles." ResearchGate, 2025.
-
Carbamate Formation Mechanism: "Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine." National Institutes of Health (PMC).
-
Chiral Resolution & Salt Stability: "Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization." Royal Society of Chemistry.
-
Amine Salt Properties: "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online, 2019.
Validation & Comparative
A Comparative Guide to (1R,2R)-2-Propoxycyclohexan-1-amine and (1R,2R)-2-aminocyclohexanol for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of chiral auxiliaries and ligands is paramount to achieving high stereoselectivity. The 1,2-disubstituted cyclohexane scaffold is a privileged motif in the design of these crucial molecules. This guide provides an in-depth technical comparison between two key analogs: the parent amino alcohol, (1R,2R)-2-aminocyclohexanol , and its O-alkylated derivative, (1R,2R)-2-Propoxycyclohexan-1-amine . This document will delve into their synthesis, physicochemical properties, and critically, their comparative performance in asymmetric catalysis, supported by experimental data from analogous systems.
Introduction to the Chiral Scaffolds
(1R,2R)-2-aminocyclohexanol is a well-established and commercially available chiral building block. Its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group in a fixed stereochemical arrangement, makes it a versatile precursor for a wide array of chiral ligands and auxiliaries.[1][2] These derivatives have found extensive application in various metal-catalyzed and organocatalyzed asymmetric transformations.[3][4]
(1R,2R)-2-Propoxycyclohexan-1-amine , on the other hand, represents a targeted modification of the parent amino alcohol. The introduction of a propoxy group in place of the hydroxyl moiety is a strategic design element aimed at modulating the steric and electronic properties of the molecule. This modification can have profound implications for its performance as a chiral ligand or auxiliary, influencing factors such as solubility, catalyst stability, and the chiral environment it creates around a metal center. While not as commonly commercially available, its synthesis from the parent amino alcohol is straightforward.
Synthesis and Availability
(1R,2R)-2-aminocyclohexanol is readily accessible through various synthetic routes, often starting from inexpensive starting materials, and is commercially available from numerous suppliers.[5][6]
The synthesis of (1R,2R)-2-Propoxycyclohexan-1-amine is most conveniently achieved from the parent amino alcohol via a Williamson ether synthesis. This venerable yet reliable method involves the deprotonation of the hydroxyl group to form an alkoxide, followed by a nucleophilic substitution reaction with a propyl halide.[7][8]
Experimental Protocol: Synthesis of (1R,2R)-2-Propoxycyclohexan-1-amine
Materials:
-
(1R,2R)-2-aminocyclohexanol
-
Sodium hydride (NaH) or other suitable base
-
1-Bromopropane or 1-iodopropane
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Standard workup and purification reagents (water, brine, organic solvents, drying agent)
Procedure:
-
To a solution of (1R,2R)-2-aminocyclohexanol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the hydroxyl group, forming the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully with water, and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (1R,2R)-2-Propoxycyclohexan-1-amine.
Caption: Williamson ether synthesis workflow.
Comparative Physicochemical Properties
The transformation of the hydroxyl group into a propoxy ether linkage induces significant changes in the physicochemical properties of the molecule. These differences can impact their handling, solubility in various reaction media, and their interaction with other molecules.
| Property | (1R,2R)-2-aminocyclohexanol | (1R,2R)-2-Propoxycyclohexan-1-amine (Predicted) | Rationale for Difference |
| Molecular Weight | 115.17 g/mol [9] | 157.25 g/mol | Addition of a propyl group (C3H7). |
| Boiling Point | Higher | Lower | (1R,2R)-2-aminocyclohexanol can form intermolecular hydrogen bonds, requiring more energy to vaporize. Ethers have weaker dipole-dipole interactions.[10][11] |
| Solubility in Water | Moderately soluble | Sparingly soluble | The hydroxyl group in the parent compound can act as both a hydrogen bond donor and acceptor, enhancing water solubility. The ether oxygen in the propoxy derivative can only act as a hydrogen bond acceptor, and the larger alkyl group increases hydrophobicity.[12] |
| Polarity | More polar | Less polar | The O-H bond is more polarized than the C-O-C linkage in the ether. |
| Basicity (pKa of conjugate acid) | Slightly lower | Slightly higher | The electron-donating inductive effect of the propyl group may slightly increase the electron density on the nitrogen, making the amine slightly more basic. |
| Nucleophilicity | Bidentate potential (amine and hydroxyl) | Primarily monodentate (amine) | The hydroxyl group of the amino alcohol can act as a nucleophile, especially in its deprotonated form. The ether oxygen is significantly less nucleophilic. |
Performance in Asymmetric Catalysis: A Comparative Analysis
The true measure of these chiral molecules lies in their performance in asymmetric catalysis. While direct comparative experimental data for (1R,2R)-2-Propoxycyclohexan-1-amine is scarce in the literature, we can infer its potential performance relative to (1R,2R)-2-aminocyclohexanol by examining the impact of O-alkylation on analogous chiral amino alcohol ligands in well-established asymmetric reactions.
A key application for such ligands is in the enantioselective addition of organozinc reagents to aldehydes and in asymmetric aldol reactions.[3][13]
Case Study: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Chiral 1,2-disubstituted diamines and amino alcohols derived from the cyclohexane backbone are known to be effective organocatalysts for this transformation.[3]
Hypothetical Experimental Setup: The performance of both (1R,2R)-2-aminocyclohexanol and (1R,2R)-2-Propoxycyclohexan-1-amine as organocatalysts would be evaluated in the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone.
Caption: Asymmetric aldol reaction experimental workflow.
Expected Performance and Mechanistic Rationale
For (1R,2R)-2-aminocyclohexanol:
-
Mechanism: The bifunctional nature of the amino alcohol is key. The amine group can form an enamine with the ketone, while the hydroxyl group can act as a hydrogen bond donor to activate the aldehyde and orient it for a stereoselective attack.
-
Expected Outcome: This dual activation often leads to high yields and good to excellent diastereo- and enantioselectivities. For instance, catalysts derived from (1R,2R)-diaminocyclohexane have shown enantioselectivities of up to 94% ee in similar reactions.[3]
For (1R,2R)-2-Propoxycyclohexan-1-amine:
-
Mechanism: The absence of the hydroxyl group means that the catalytic cycle cannot rely on the same hydrogen-bonding activation of the aldehyde. The bulky propoxy group will create a different steric environment around the catalytically active amine.
-
Expected Outcome:
-
Steric Influence: The increased steric bulk of the propoxy group compared to the hydroxyl group could lead to higher enantioselectivity if it creates a more defined chiral pocket that better differentiates the two faces of the aldehyde.[14] However, excessive steric hindrance could also impede the approach of the reactants, potentially lowering the reaction rate and overall yield.[15]
-
Electronic Influence: The slightly increased basicity of the amine in the propoxy derivative could lead to a faster rate of enamine formation, potentially improving the reaction rate.
-
Solubility: The increased hydrophobicity of the propoxy derivative might necessitate the use of less polar solvents, which can also influence the stereochemical outcome of the reaction.
-
Supporting Experimental Data from Analogous Systems
While a direct comparison is not available, studies on other O-alkylated versus non-alkylated chiral amino alcohol ligands in reactions like the enantioselective addition of diethylzinc to aldehydes have shown that modification of the hydroxyl group can significantly impact enantioselectivity.[16] In some cases, O-alkylation has been shown to enhance enantioselectivity, while in others, the free hydroxyl group is crucial for high stereochemical control. The outcome is highly dependent on the specific reaction and the nature of the substrates involved.
| Ligand Type | Reaction | Key Findings |
| Chiral Amino Alcohols | Enantioselective addition of diethylzinc to aldehydes | The presence of the hydroxyl group is often crucial for forming a rigid, bidentate complex with the zinc reagent, leading to high enantioselectivity.[13] |
| O-Alkylated Chiral Amino Alcohols | Enantioselective addition of diethylzinc to aldehydes | The steric bulk of the alkoxy group can influence the chiral environment, sometimes leading to improved enantioselectivity, but the loss of the bidentate chelation can also be detrimental.[16] |
| Derivatives of (1R,2R)-diaminocyclohexane | Asymmetric Aldol Reaction | N-alkylation of the diamine catalysts has been shown to significantly affect the yield and enantioselectivity, demonstrating the sensitivity of the catalytic system to steric and electronic modifications.[17] |
Conclusion and Recommendations
Both (1R,2R)-2-aminocyclohexanol and its propoxy derivative are valuable chiral building blocks with distinct properties that can be leveraged in asymmetric synthesis.
-
(1R,2R)-2-aminocyclohexanol is a versatile and reliable choice, particularly for reactions where its bifunctional nature and hydrogen bonding capabilities are advantageous for substrate activation and organization in the transition state. Its commercial availability and well-documented performance make it a go-to starting point for catalyst and auxiliary design.
-
(1R,2R)-2-Propoxycyclohexan-1-amine offers a strategic modification for fine-tuning the catalytic environment. The introduction of the propoxy group provides a tool to modulate steric hindrance and solubility. This derivative would be a compelling candidate for systematic catalyst optimization, especially in reactions where the steric environment around the active site is a critical determinant of enantioselectivity. Researchers may find that for certain substrates, the increased steric bulk of the propoxy group leads to superior stereochemical control.
Recommendation for Researchers:
For initial screening and development of new asymmetric transformations, the readily available and well-understood (1R,2R)-2-aminocyclohexanol is the logical starting point. However, for the optimization of a catalytic system where steric factors are hypothesized to play a key role in the stereodetermining step, the synthesis and evaluation of (1R,2R)-2-Propoxycyclohexan-1-amine and other O-alkylated derivatives is a highly recommended strategy for potentially achieving higher levels of enantioselectivity.
References
-
A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. ResearchGate. Available at: [Link]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PMC. Available at: [Link]
-
(1R,2R)-Diaminocyclohexane. ResearchGate. Available at: [Link]
-
Physical and Chemical Properties of Ethers. CK-12 Foundation. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
9.5. Williamson ether synthesis. Lumen Learning. Available at: [Link]
-
Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Available at:[Link]
-
Alcohol, Phenols and Ethers - Chemical Properties, Physical Properties and Preparation. Vedantu. Available at: [Link]
-
Physical Properties of Ether. Chemistry LibreTexts. Available at: [Link]
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Williamson ether synthesis. Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
(1R,2R)-2-Aminocyclohexanol. PubChem. Available at: [Link]
-
(1R,2R)-2-aminocyclohexanol. Capot Chemical. Available at: [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. PubMed. Available at: [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Differentiating Primary Amines and Ethers with IR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of primary amines and ethers, moving beyond simple peak tables to explain the underlying principles that govern their vibrational behavior. We will explore the causality behind experimental choices and present a self-validating system for their differentiation.
The Vibrational Tale of Two Functional Groups: Primary Amines vs. Ethers
The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The key to distinguishing a primary amine (-NH₂) from an ether (R-O-R') lies in the distinct vibrational characteristics of the N-H and C-O bonds.
Primary Amines: The Telltale Doublet and Bending Motions
The primary amine functional group is characterized by the presence of two N-H bonds. This seemingly simple feature gives rise to a rich and highly diagnostic set of IR absorptions.
-
N-H Stretching Vibrations: The most prominent and readily identifiable feature of a primary amine is a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region.[1][2][3] These two peaks are not due to two different types of N-H bonds, but rather to the symmetric and asymmetric stretching modes of the -NH₂ group.[1][4]
-
Asymmetric Stretch: Occurs at a higher frequency (typically 3400-3500 cm⁻¹) and involves the two N-H bonds stretching out of phase with each other.[5][6]
-
Symmetric Stretch: Appears at a lower frequency (typically 3300-3400 cm⁻¹) and involves the two N-H bonds stretching in phase.[5][6] The presence of this doublet is a hallmark of a primary amine and is a key differentiator from secondary amines, which show a single N-H stretching peak, and tertiary amines, which show none.[1][7][8] The intensity of these peaks can be influenced by hydrogen bonding; in concentrated samples, the peaks may broaden and shift to lower wavenumbers.[5]
-
-
N-H Bending (Scissoring) Vibration: Primary amines also exhibit a characteristic bending vibration, often referred to as a "scissoring" motion, where the H-N-H bond angle changes. This absorption typically appears as a medium to strong, sometimes broad, peak in the 1580-1650 cm⁻¹ region.[1][4][5] This peak can sometimes be mistaken for a C=C double bond, but its broader nature and the presence of the N-H stretching doublet can help in its correct assignment.
-
N-H Wagging Vibration: A broad, out-of-plane bending vibration, or "wagging," of the N-H bonds can be observed in the 665-910 cm⁻¹ range for primary and secondary amines.[1]
Ethers: The Subtle Signature in the Fingerprint Region
In contrast to the distinct signals of primary amines, the characteristic IR absorption of an ether is often more subtle and can be challenging to definitively assign.
-
C-O Stretching Vibration: The key vibrational mode for an ether is the C-O single bond stretch. This absorption typically appears as a strong, and often sharp, peak in the fingerprint region, between 1050 and 1150 cm⁻¹.[9][10][11] The exact position of this peak can be influenced by the nature of the alkyl or aryl groups attached to the oxygen atom. For instance, phenyl alkyl ethers often show two strong C-O stretching bands around 1050 cm⁻¹ and 1250 cm⁻¹.[9][10] The main challenge in identifying an ether is that other functional groups, such as alcohols and esters, also exhibit strong C-O stretching absorptions in a similar region.[9][12] Therefore, the absence of other characteristic peaks (like the broad O-H stretch of an alcohol or the strong C=O stretch of an ester) is crucial for confirming the presence of an ether.[13]
Comparative Analysis: A Head-to-Head Spectral Showdown
To facilitate a direct comparison, the key IR spectral features of primary amines and ethers are summarized in the table below.
| Vibrational Mode | Primary Amine (-NH₂) Wavenumber (cm⁻¹) | Ether (R-O-R') Wavenumber (cm⁻¹) | Key Differentiating Features |
| Stretching | 3300-3500 (two peaks, medium intensity) | 1050-1150 (one strong, sharp peak) | Presence of a doublet in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine. Ethers lack absorptions in this region. |
| Bending | 1580-1650 (medium to strong, broad) | N/A | The N-H scissoring bend provides another piece of evidence for a primary amine. |
| Other | 665-910 (N-H wag, broad) | N/A | The broad N-H wag can further support the identification of a primary amine. |
Experimental Workflow for Functional Group Identification
The following diagram outlines a logical workflow for distinguishing between a primary amine and an ether using IR spectroscopy. This self-validating process relies on the presence or absence of key diagnostic peaks.
Caption: A stepwise workflow for the identification of primary amine and ether functional groups using IR spectroscopy.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The quality of an IR spectrum is paramount for accurate interpretation. The following is a generalized protocol for preparing a solid sample using the KBr pellet method, a common technique for obtaining high-resolution spectra.[14][15]
Materials:
-
Solid sample (1-2 mg)
-
Infrared-grade potassium bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Grinding: In a clean, dry agate mortar, thoroughly grind 1-2 mg of the solid sample to a fine powder. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.[15]
-
Mixing with KBr: Add approximately 100-200 mg of dry KBr to the mortar. KBr is transparent in the mid-IR region and serves as a matrix for the sample.[14]
-
Homogenization: Gently but thoroughly mix the sample and KBr by grinding for another 1-2 minutes to ensure a homogeneous mixture.
-
Pellet Pressing: Transfer the mixture to the pellet die of a hydraulic press. Apply pressure according to the manufacturer's instructions to form a thin, transparent, or translucent pellet. An opaque pellet will result in a poor-quality spectrum.[15]
-
Spectral Acquisition: Carefully place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum (e.g., baseline correction) as needed using the spectrometer's software.
For liquid samples, a thin film can be created by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[14][16] Alternatively, Attenuated Total Reflectance (ATR) is a powerful technique that allows for the direct analysis of solid and liquid samples with minimal preparation.[17][18]
Conclusion
The differentiation of primary amines and ethers by IR spectroscopy is a clear-cut process when approached systematically. The unambiguous double peak of the N-H stretch for a primary amine provides a definitive positive identification. Conversely, the identification of an ether relies on the presence of a strong C-O stretch in the fingerprint region, coupled with the crucial absence of other interfering functional group absorptions. By understanding the fundamental vibrational modes and employing a logical analytical workflow, researchers can confidently and accurately characterize their molecules, a critical step in the journey of scientific discovery and drug development.
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-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Fiveable. (n.d.). IR instrumentation and sampling techniques | Spectroscopy Class Notes. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]
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OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]
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AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]
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Royal Society of Chemistry. (1958). N-H Stretching Vibrations in Primary Amines. Journal of the Chemical Society. [Link]
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Pharmapproach. (n.d.). Experiment- 6. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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Royal Society of Chemistry. (1958). The frequencies and intensities of the N–H stretching vibrations in primary amines. Journal of the Chemical Society (Resumed). [Link]
-
Forinash. (2023, January 11). N-H Stretching and Bending Vibrations [Video]. YouTube. [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]
-
Chem Hag. (2020, April 10). Comparison of IR spectra [Video]. YouTube. [Link]
-
Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ACS Publications. (2016). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2022, December 6). Does anyone have a good database about IR spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Infrared (IR) spectroscopy | Resource. Retrieved from [Link]
-
ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Propoxycyclohexylamine
In the landscape of drug development and chemical synthesis, the unambiguous identification of novel compounds, intermediates, and potential impurities is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a cornerstone technique for molecular structure elucidation. This guide provides an in-depth analysis of the EI fragmentation pattern of 2-propoxycyclohexylamine, a bifunctional molecule containing both a primary amine and an ether linkage on a cyclohexane scaffold.
This document moves beyond a simple catalog of mass-to-charge ratios (m/z). It delves into the mechanistic rationale behind the observed fragmentation, comparing the compound's behavior to simpler analogues like cyclohexylamine. By understanding the fundamental principles that govern bond cleavage in such molecules, researchers can gain predictive power in identifying related structures.
Core Fragmentation Principles: Amines and Ethers
Under the high-energy conditions of electron ionization (typically 70 eV), molecules are ionized to form a molecular radical cation (M+•), which is often energetically unstable. This excess energy is dissipated through a series of fragmentation reactions.[1] For a molecule like 2-propoxycyclohexylamine, the fragmentation is primarily dictated by the two functional groups: the amine and the ether.
-
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for both amines and ethers.[2][3][4] The cleavage occurs at the carbon-carbon bond adjacent to the heteroatom (the α-carbon). This process is energetically favorable because it results in the formation of a resonance-stabilized cation, where the positive charge is delocalized by the non-bonding electrons of the nitrogen or oxygen atom.[2][3][5] For primary amines, this often leads to a characteristic iminium ion.[6][7]
-
The Nitrogen Rule: This rule is a useful heuristic in mass spectrometry. It states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio.[2][5] Conversely, a molecule with zero or an even number of nitrogen atoms will have an even m/z for its molecular ion. As 2-propoxycyclohexylamine (C9H19NO) contains one nitrogen atom, it is expected to have a molecular ion at an odd m/z value.
-
Ether Fragmentation: Aliphatic ethers are known to undergo α-cleavage, but also cleavage of the C-O bond, which can lead to the formation of a prominent alkyl cation.[8][9] Another common pathway is the loss of a neutral alkene molecule through a rearrangement process, particularly for ethers with alkyl chains of two or more carbons.[8]
Predicted Fragmentation Pattern of 2-Propoxycyclohexylamine
The structure of 2-propoxycyclohexylamine, with a molecular weight of 157.26 g/mol , presents several potential cleavage sites. The resulting mass spectrum is a composite of fragmentations driven by both the amine and the propoxy groups.
The molecular ion peak, [C9H19NO]+•, is expected at m/z 157 . In line with the nitrogen rule, this is an odd number.[5] Aliphatic amines and ethers often show weak molecular ion peaks, so its abundance may be low.[8][10]
The major fragmentation pathways are detailed below:
-
Loss of Propyl Radical (C3H7•): Cleavage of the O-C bond in the propoxy group results in the loss of a propyl radical (mass = 43 u). This is a charge-site initiated cleavage that produces a stable oxonium ion. This fragment is expected at m/z 114 .
-
Loss of Propene (C3H6): A common rearrangement for ethers involves the transfer of a hydrogen atom and the elimination of a neutral alkene. Here, the loss of propene (mass = 42 u) would lead to a radical cation of 2-hydroxycyclohexylamine at m/z 115 .
-
Alpha-Cleavage with Loss of the Propoxy Group: A crucial fragmentation pathway involves cleavage of the C-C bond between carbon 1 (bearing the amine) and carbon 2 (bearing the propoxy group). While complex, a major resulting ion would arise from the loss of the entire propoxy radical (•OC3H7, mass = 59 u), leading to a fragment at m/z 98 .
-
Formation of the Iminium Ion (Base Peak): The most characteristic fragmentation for primary amines is α-cleavage of the bond between the α-carbon and the ring, leading to the formation of the [CH2=NH2]+ ion.[6] However, in a cyclic system, this is less direct. A more dominant pathway for cyclic amines is ring cleavage. The base peak for the parent compound, cyclohexylamine, is observed at m/z 56 .[11] This fragment, [C4H8]+•, arises from the loss of ethylamine after ring opening. For 2-propoxycyclohexylamine, this same ring fragmentation pathway is highly probable and is expected to produce the base peak at m/z 56 .
-
Other Characteristic Ions:
-
m/z 43: The propyl cation, [C3H7]+, from the cleavage of the ether C-O bond.
-
m/z 30: The characteristic [CH2NH2]+ fragment, while less likely to be the base peak than in linear amines, may still be present in lower abundance from more complex rearrangements.[6]
-
Visualizing the Fragmentation
The primary fragmentation pathways originating from the molecular ion are illustrated below.
Caption: Predicted EI fragmentation pathways for 2-propoxycyclohexylamine.
Comparative Analysis: 2-Propoxycyclohexylamine vs. Cyclohexylamine
To understand the influence of the propoxy substituent, it is instructive to compare its fragmentation pattern with that of unsubstituted cyclohexylamine.
| Ion Description | 2-Propoxycyclohexylamine (Predicted m/z) | Cyclohexylamine (Observed m/z)[11][12] | Rationale for Difference |
| Molecular Ion | 157 | 99 | Addition of propoxy group (C3H8O) adds 58 mass units. |
| Base Peak | 56 | 56 | The dominant ring fragmentation pathway remains the most favorable, indicating the propoxy group has a lesser directive effect on the base peak formation compared to the amine. |
| Loss of Sidechain | 114, 115, 98 | N/A | These fragments are unique to the substituted compound and arise directly from the cleavage and rearrangement of the propoxy group. |
| Amine α-Cleavage | 30 (minor) | 30 (minor) | The formation of [CH2NH2]+ is a minor pathway in both cyclic structures compared to ring fragmentation. |
This comparison highlights that while the propoxy group introduces several new, high m/z fragments that are diagnostic for its presence, the fundamental and most stable fragmentation pathway (leading to the base peak) is still governed by the cyclic amine core.
Experimental Protocol: Acquiring an EI Mass Spectrum
This section provides a standardized workflow for analyzing 2-propoxycyclohexylamine using GC-MS.
1. Sample Preparation:
-
Prepare a 100 ppm solution of 2-propoxycyclohexylamine in a volatile, high-purity solvent (e.g., methanol or dichloromethane).
-
Ensure the sample is free of non-volatile impurities by filtering if necessary.
2. GC-MS Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 25 to 250.
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to 2-propoxycyclohexylamine.
-
Extract the mass spectrum from the apex of the peak.
-
Compare the observed m/z values and relative abundances with the predicted fragmentation pattern and library data (if available).
Experimental Workflow Diagram
Caption: Standard workflow for GC-MS analysis of volatile compounds.
Conclusion
The mass spectrum of 2-propoxycyclohexylamine is a predictable composite of fragmentation patterns characteristic of both cyclic amines and aliphatic ethers. The presence of a molecular ion at m/z 157, coupled with diagnostic high-mass fragments at m/z 115, 114, and 98, strongly indicates the presence of the propoxy substituent. However, the base peak is expected to be at m/z 56, a hallmark of the underlying cyclohexylamine scaffold. This detailed understanding of its fragmentation logic not only allows for the confident identification of this specific molecule but also provides a framework for interpreting the mass spectra of other substituted cyclic amines encountered in research and development.
References
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Cyclohexylamine. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]
-
OpenOChem Learn. (n.d.). MS Fragmentation. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
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A Comparative Guide to the Catalytic Efficiency of Propoxy vs. Methoxy Cyclohexylamines in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, the precise tuning of a catalyst's steric and electronic properties is paramount to achieving high efficiency and stereoselectivity. Cyclohexylamine derivatives have emerged as a versatile class of organocatalysts, capable of facilitating a wide array of chemical transformations. This guide provides an in-depth comparison of the catalytic efficiency of two closely related catalyst subtypes: propoxy- and methoxy-substituted cyclohexylamines. By examining the subtle yet significant differences imparted by the propoxy and methoxy functional groups, we aim to provide a rational framework for catalyst selection and design in your research and development endeavors.
The Crucial Role of Alkoxy Substituents in Cyclohexylamine Catalysis
The introduction of alkoxy groups, such as methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃), onto the cyclohexylamine scaffold can profoundly influence the catalyst's performance. These substituents exert their effects through a combination of steric and electronic factors, which modulate the catalyst's interaction with substrates and the stability of transition states. Understanding these effects is key to optimizing reaction outcomes, including reaction rates, yields, and enantioselectivity.
The primary mode of action for these catalysts often involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrate. The electronic nature of the alkoxy substituent can influence the nucleophilicity of the enamine or the electrophilicity of the iminium ion, while its steric bulk can control the facial selectivity of the subsequent bond-forming step.
Comparative Analysis of Methoxy and Propoxy Substituents
While direct, head-to-head comparative studies of propoxy- versus methoxy-cyclohexylamines in the same catalytic reaction are not extensively documented in the literature, we can infer their relative performance based on fundamental principles of physical organic chemistry and available data on related systems.
| Feature | Methoxy Group (-OCH₃) | Propoxy Group (-OCH₂CH₂CH₃) | Impact on Catalysis |
| Electronic Effect | Moderately electron-donating (by resonance), slightly electron-withdrawing (by induction) | More electron-donating than methoxy (due to the inductive effect of the propyl chain) | An increase in electron-donating character can enhance the nucleophilicity of a resulting enamine intermediate, potentially accelerating reactions where the catalyst acts as a nucleophile promoter. |
| Steric Hindrance | Smaller steric footprint | Larger steric footprint | The greater steric bulk of the propoxy group can lead to higher enantioselectivity by creating a more defined and restrictive chiral pocket around the active site, thus better differentiating the two faces of the prochiral substrate. However, excessive steric hindrance could also impede substrate binding and slow down the reaction rate. |
| Solubility | Generally good solubility in a range of organic solvents. | Increased lipophilicity can improve solubility in non-polar organic solvents. | Catalyst solubility is a critical factor for achieving homogeneous reaction conditions and ensuring catalyst availability. |
Mechanistic Insights into Asymmetric Organocatalysis
The catalytic cycle of a chiral cyclohexylamine derivative in a representative asymmetric transformation, such as a Michael addition, typically proceeds through the formation of a chiral enamine intermediate. This intermediate then attacks the Michael acceptor, with the stereochemical outcome being dictated by the steric environment created by the catalyst.
Below is a generalized mechanistic pathway for an amine-catalyzed Michael addition:
Caption: Generalized catalytic cycle for a cyclohexylamine-catalyzed Michael addition.
The choice between a methoxy and a propoxy substituent on the cyclohexylamine catalyst would primarily influence the structure and reactivity of the chiral enamine intermediate and the transition state leading to the iminium ion intermediate. The larger propoxy group is expected to create a more sterically demanding environment, potentially leading to a more ordered transition state and higher enantioselectivity.
Experimental Protocols
General Procedure for the Synthesis of 4-Alkoxy-Substituted Cyclohexylamines
The synthesis of 4-methoxy- and 4-propoxy-cyclohexylamine can be achieved through various established methods, often starting from 4-substituted cyclohexanones. A common approach involves the reductive amination of the corresponding 4-alkoxycyclohexanone.
Step-by-Step Protocol for Reductive Amination:
-
Imine Formation: To a solution of 4-alkoxycyclohexanone (1.0 equiv.) in a suitable solvent (e.g., methanol, dichloromethane), add the aminating agent (e.g., ammonia, benzylamine) and a dehydrating agent (e.g., molecular sieves). Stir the mixture at room temperature until imine formation is complete (monitored by TLC or GC-MS).
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) portion-wise. Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the desired 4-alkoxy-cyclohexylamine.
Note: For the synthesis of chiral catalysts, a chiral starting material or a resolution step would be necessary.
General Procedure for a Catalytic Asymmetric Michael Addition
This protocol provides a general guideline for evaluating the catalytic performance of the synthesized alkoxy-substituted cyclohexylamines in a Michael addition reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a vial containing a magnetic stir bar, add the Michael donor (e.g., a ketone, 1.2 equiv.), the Michael acceptor (e.g., a nitroalkene, 1.0 equiv.), and the alkoxy-substituted cyclohexylamine catalyst (0.1 equiv.) in a suitable solvent (e.g., toluene, chloroform) at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Data Presentation: Expected Performance Comparison
The following table summarizes the expected trends in catalytic performance when comparing a methoxy-substituted cyclohexylamine with a propoxy-substituted analogue in a typical asymmetric reaction. These are general predictions based on steric and electronic principles.
| Performance Metric | Methoxy-Cyclohexylamine | Propoxy-Cyclohexylamine | Rationale |
| Reaction Rate | Potentially faster | Potentially slower | The smaller size of the methoxy group may lead to less steric hindrance, allowing for faster substrate turnover. |
| Yield | High | High (may be slightly lower if steric hindrance is significant) | Both catalysts are expected to be effective, but significant steric clash with the propoxy group could lower the yield in some cases. |
| Enantioselectivity (% ee) | Good to Excellent | Potentially higher than methoxy | The increased steric bulk of the propoxy group can create a more selective chiral environment, leading to better facial discrimination of the substrate.[1] |
Logical Flow of Catalyst Design and Selection
The decision to use a propoxy- versus a methoxy-substituted cyclohexylamine catalyst should be guided by the specific demands of the chemical transformation.
Sources
Comparative Guide: Determination of Absolute Configuration in 2-Substituted Cyclohexylamines
Executive Summary
The determination of absolute configuration (AC) in 2-substituted cyclohexylamines is a critical checkpoint in drug development. Unlike rigid systems, the cyclohexane ring introduces conformational mobility (chair-chair interconversion), which can obscure spectroscopic signals and lead to erroneous assignments.
This guide compares the three primary methodologies—NMR Derivatization , Chiroptical Spectroscopy (ECD/VCD) , and X-Ray Crystallography —specifically tailored to the challenges of the 2-substituted cyclohexylamine pharmacophore.
Phase 1: The Prerequisite — Conformational Analysis
Before attempting to determine Absolute Configuration (R vs. S), you must define the Relative Stereochemistry (cis vs. trans) and the dominant conformer. Attempting AC determination on a rapidly flipping ring system is the most common cause of assignment failure.
The Coupling Constant ( ) Diagnostic
Use
-
Trans-diequatorial:
Hz (Small) -
Trans-diaxial:
Hz (Large) -
Cis (ax-eq):
Hz (Small)
Expert Insight: If your spectrum shows averaged coupling constants (e.g., 5–7 Hz) or broad lines at room temperature, the ring is flipping. You must lock the conformation (e.g., variable temperature NMR or salt formation) before proceeding to Method 1.
Method 1: NMR with Chiral Derivatizing Agents (CDAs)
Best for: Rapid analysis of liquid samples; labs without X-ray access.
This method relies on converting enantiomers into diastereomers using a chiral auxiliary.[1] The magnetic anisotropy of the auxiliary shields/deshields protons in a predictable manner (The Sector Rule).
The Protocol: Mosher's & Riguera's Methods
1. Reagent Selection
-
Standard:
-methoxy- -trifluoromethylphenylacetic acid (MTPA) chloride (Mosher's Acid). -
High-Sensitivity (Cyclic Amines):
-methoxyphenylacetic acid (MPA). Recommended for this specific topic due to higher sensitivity in cyclic systems.
2. Experimental Workflow
-
Derivatization: React the amine separately with
- and -MPA (or MTPA) acid chloride.[2] -
NMR Acquisition: Acquire
H NMR for both diastereomers. -
Calculation: Calculate
for protons near the chiral center. -
Assignment: Map the signs (+/-) to the spatial model.
3. The "Riguera" Modification for Flexible Amines
For 2-substituted cyclohexylamines, the conformational flexibility can invert the sign of
-
Mechanism: Adding
locks the MPA-amide into a syn-periplanar conformation, overriding the ring's flexibility and ensuring the Sector Rule applies validly.
Visualization: The Sector Rule Logic
Figure 1: Workflow for NMR-based configuration assignment using the Riguera Barium-lock method to overcome conformational mobility.
Method 2: Electronic Circular Dichroism (ECD)
Best for: Non-destructive analysis; samples where derivatization is difficult.
Cyclohexylamines are often "transparent" in the UV-Vis region. To use ECD, you typically need to introduce a chromophore (e.g., benzamide) or rely on VCD (Vibrational Circular Dichroism).
The Protocol: ECD-DFT Comparison
-
Spectrum Acquisition: Measure the ECD spectrum of the amine (or its benzamide derivative) in solution (MeOH or MeCN).
-
Computational Modeling:
-
Generate conformers of the putative
-enantiomer using Molecular Mechanics (e.g., MMFF94). -
Optimize geometry using DFT (e.g., B3LYP/6-31G*).
-
Calculate excited states (TD-DFT).
-
-
Boltzmann Weighting: Average the calculated spectra based on conformer energy.
-
Comparison: Match the experimental curve with the calculated curve. If they are mirror images, the sample is the
-enantiomer.
Expert Note: For 2-substituted cyclohexylamines, the Cotton Effect around 220-250 nm (n
* transition of the amide) is highly sensitive to the twist of the ring. Ensure your computational model includes solvent effects (PCM model).
Method 3: Single Crystal X-Ray Diffraction (SC-XRD)
Best for: The definitive "Gold Standard"; regulatory submission.
The Challenge: The Light Atom Problem
Organic amines contain only C, H, and N—atoms that do not scatter X-rays anomalously enough to distinguish enantiomers easily using standard Cu or Mo radiation.
The Solution: Heavy Atom Derivatization
To obtain a reliable Flack Parameter , you must introduce a heavy atom.
-
Salt Formation: Crystallize the amine as a Hydrobromide (HBr) or Hydroiodide (HI) salt. The Br or I atom provides strong anomalous scattering.
-
Crystallization: Vapor diffusion (e.g., MeOH/Et2O) is often successful for cyclohexylammonium salts.
-
Analysis:
-
Flack Parameter (
):- (u < 0.1): Correct Absolute Structure.
- : Inverted Structure (You have the enantiomer).
- : Racemic Twin or wrong space group.
-
Comparative Analysis
| Feature | NMR (Mosher/MPA) | ECD / VCD | X-Ray Crystallography |
| Sample State | Liquid / Solution | Liquid / Solution | Single Crystal (Required) |
| Sample Amount | ~5–10 mg | ~0.1–1 mg | Single crystal (~0.1 mm) |
| Time to Result | 24 Hours | 2–5 Days (Computation time) | 1–7 Days (Crystal growth) |
| Cost | Low | Medium (Software/Instrument) | High (Instrument/Operator) |
| Reliability | High (if conformation locked) | High (dependent on DFT level) | Absolute (Gold Standard) |
| Destructive? | Yes (Derivatization) | No | Non-destructive |
Recommended Workflow: The Decision Matrix
Do not default to one method. Use this logic to minimize cost and time while maximizing data integrity.
Figure 2: Strategic decision matrix for selecting the appropriate analytical method.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism.[3] Chirality, 22(S1), E2–E8. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
García, R., et al. (2006). Role of Barium(II) in the Determination of the Absolute Configuration of Chiral Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 71(3), 1119–1130.[4] Link
Sources
Biological Activity & SAR Profile: (1R,2R)-2-Propoxycyclohexan-1-amine Derivatives
Executive Summary
Context: The (1R,2R)-2-Propoxycyclohexan-1-amine scaffold represents a privileged chiral core in medicinal chemistry, primarily utilized in the development of Sigma-1 receptor (
Key Findings:
-
Primary Target: High-affinity modulation of the Sigma-1 receptor (
R), a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). -
Mechanism: The "propoxy" tail occupies the hydrophobic pocket of the
R, often yielding nanomolar ( ) affinity superior to methoxy analogs. -
Therapeutic Utility: Neuroprotection (Alzheimer's, stroke), analgesia (neuropathic pain), and arrhythmia management (via mixed ion channel blockade).
Mechanism of Action (MOA)
The biological activity of (1R,2R)-2-Propoxycyclohexan-1-amine derivatives is driven by their ability to act as "molecular chaperones" or "channel pore blockers."
Sigma-1 Receptor Modulation
The
-
Agonism: Promotes the translocation of
R from the MAM to the plasma membrane, preventing excitotoxicity and promoting neuronal survival. -
Antagonism: Blocks the interaction of
R with client proteins (e.g., NMDA receptors, ion channels), useful in treating neuropathic pain and addiction.
Ion Channel Blockade
Structurally similar to Vernakalant , these derivatives can block voltage-gated sodium (
Pathway Visualization
Caption: Signal transduction pathway initiated by ligand binding to the Sigma-1 receptor, leading to cellular homeostasis.
Comparative Performance Guide
This section compares the (1R,2R)-2-Propoxy derivative against its structural analogs (Methoxy and Phenoxy) to illustrate the Structure-Activity Relationship (SAR).
SAR Analysis: The "Goldilocks" Lipophilicity
The length of the ether chain (Methoxy vs. Propoxy vs. Phenoxy) critically dictates binding affinity (
| Feature | (1R,2R)-Methoxy Analog | (1R,2R)-Propoxy Derivative | (1R,2R)-Phenoxy Analog |
| Structure | Short C1 chain | Medium C3 chain | Bulky Aromatic ring |
| Moderate ( | High ( | Very High ( | |
| Selectivity ( | Low | High (>100-fold) | Moderate |
| LogP (Lipophilicity) | ~1.5 (Low BBB penetration) | ~2.8 (Optimal CNS entry) | >4.0 (High non-specific binding) |
| Metabolic Stability | High | Moderate | Low (Aromatic hydroxylation) |
| Primary Application | Fragment screening | Lead Optimization | High-affinity probe |
Performance Verdict
-
Best for CNS Drug Discovery: The Propoxy derivative is the superior choice. Its LogP (~2.8) aligns perfectly with the optimal range for Blood-Brain Barrier (BBB) penetration, whereas the Methoxy analog is too polar and the Phenoxy analog often suffers from rapid metabolic clearance.
-
Best for Potency: The Phenoxy derivative generally exhibits the highest raw affinity due to
stacking interactions within the receptor pocket but lacks the pharmacokinetic balance of the Propoxy analog.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this scaffold.
Synthesis: Regioselective Ring Opening
This protocol yields the trans-(1R,2R) isomer with >98% enantiomeric excess (ee).
Reagents: (1R,2R)-Cyclohexene oxide, Propanol,
-
Setup: Dissolve (1R,2R)-cyclohexene oxide (1.0 eq) in anhydrous propanol (10 eq).
-
Catalysis: Add
(5 mol%) at . -
Reaction: Stir at room temperature for 12 hours. The nucleophilic attack of propanol occurs at the less hindered carbon (though symmetric here) with anti-stereochemistry, ensuring the trans configuration.
-
Amination: Convert the resulting alcohol to an amine via mesylation followed by azide displacement (
) and reduction ( ). -
Purification: Silica gel chromatography (DCM:MeOH:NH3).
Assay: Sigma-1 Receptor Radioligand Binding
Objective: Determine the inhibition constant (
-
Tissue Preparation: Homogenize guinea pig brain tissue (rich in
R) in ice-cold Tris-sucrose buffer. Centrifuge at 1000 x g (10 min), then supernatant at 48,000 x g (15 min) to isolate membranes. -
Ligand: Use
(specific agonist). -
Incubation:
-
Mix membrane prep (
protein) with ( ). -
Add test compound ((1R,2R)-2-Propoxy derivative) at concentrations ranging from
to . -
Incubate at
for 120 minutes.
-
-
Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Sigma Receptor Pharmacology
-
Ion Channel Blockade (Vernakalant Analog Context)
- Title: Vernakalant hydrochloride for the rapid conversion of atrial fibrill
- Source: Expert Opinion on Pharmacotherapy.
-
URL:[Link]
-
Synthesis of Chiral Amino Ethers
- Title: Regioselective Ring Opening of Epoxides with Alcohols.
- Source: Journal of Organic Chemistry.
-
URL:[Link]
-
Sigma-1 Ligand Design (Alkoxycyclohexylamines)
Sources
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: (1R,2R)-2-Propoxycyclohexan-1-amine
Document Control:
-
Status: Operational / Immediate Action
-
Scope: Laboratory Scale to Kilo-Lab
Executive Safety Summary
(1R,2R)-2-Propoxycyclohexan-1-amine is a chiral primary amine with an ether functionality. While specific toxicological data for this exact stereoisomer is often proprietary, its structural class (alkoxy-cyclohexylamines) dictates a high-hazard safety profile .
Critical Hazard Alert: Glaucopsia ("Blue Haze") Beyond standard corrosivity, this compound poses a significant risk of Glaucopsia (corneal edema). Exposure to amine vapors causes a temporary disturbance in vision, manifesting as a "blue haze" or halos around lights.[1][2][3][4] This is not just an irritation; it is a safety hazard that impairs an operator's ability to drive or operate machinery after the shift.
Core Hazards:
-
Skin/Eye: Category 1B Corrosive (Irreversible damage).
-
Inhalation: Mucous membrane destruction; Glaucopsia.
-
Physical: Flammable/Combustible liquid (Flash point est. 40–60°C).
Risk Assessment & PPE Selection Matrix
The following PPE standards are non-negotiable. "Standard" lab PPE (lab coat + safety glasses) is insufficient for this compound.
Hand Protection Strategy
Scientific Rationale: Primary amines and ethers are aggressive solvents. Thin disposable nitrile gloves provide only splash protection (breakthrough often <5 minutes). For operational handling, a dual-layer or laminate approach is required.
| Exposure Level | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Incidental (Splash) | Nitrile (5 mil) | None | Immediate removal upon contact.[5] |
| Active Handling | Silver Shield® (Laminate) | Nitrile (Disposable) | Laminate resists permeation; outer nitrile provides grip and tear protection. |
| Spill Cleanup | Butyl Rubber (Thick) | None | Highest resistance to amines and ethers. |
Eye & Face Protection
Scientific Rationale: Amines have a high pH (>12). Corneal saponification is rapid and irreversible.
-
Mandatory: Indirect-vent chemical splash goggles (ANSI Z87.1+).
-
Prohibited: Safety glasses (vapors can bypass and cause glaucopsia).
-
High Volume (>100mL): Add a polycarbonate face shield over goggles.
Respiratory Protection
Scientific Rationale: To prevent glaucopsia and respiratory tract burns.
-
Primary Control: Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary (Outside Hood): Full-face respirator with ABEK1 cartridges (Organic Vapor + Ammonia/Amine specific). Note: Standard organic vapor (OV) filters are often insufficient for low-molecular-weight amines.
Operational Workflow: Handling & Synthesis
This protocol treats the material as a pyrophoric-adjacent liquid due to its volatility and corrosivity.
Phase 1: Pre-Operational Checks
-
Sash Height: Verify fume hood sash is at the safe working height.
-
Quench Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor spills immediately.
-
Glassware: Oven-dried glassware is recommended to prevent hydrolysis or carbonate formation (amines absorb CO₂ from air).
Phase 2: Transfer Protocol (The "Closed System" Rule)
Avoid open pouring whenever possible.
-
Septum Seal: Cap the source bottle with a chemically resistant septum immediately upon opening.
-
Inert Gas: Insert a nitrogen/argon balloon or line to equalize pressure.
-
Cannula/Syringe: Transfer the liquid using a glass syringe (for <20mL) or PTFE tubing cannula (for >20mL).
-
Why? This prevents vapor release (stopping glaucopsia) and protects the chiral purity from moisture.
-
Phase 3: Reaction & Quenching
-
Exotherm Warning: Adding this amine to acid chlorides, isocyanates, or strong acids will generate significant heat.
-
Step: Dilute the amine in a solvent (e.g., DCM or THF) before addition to the reaction mixture to act as a heat sink.
Emergency Response & Disposal
Spill Management
Do NOT use paper towels. Cellulose reacts with concentrated amines and can ignite or degrade rapidly.
-
Evacuate: Clear the immediate area to prevent vapor inhalation.
-
Absorb: Use a commercial "Basic/Amine" spill kit or a mixture of sand and soda ash .
-
Neutralize: Once absorbed, treat the solid waste with dilute citric acid in a fume hood before disposal.
Waste Disposal[6]
-
Segregation: Classify as "Organic Alkali" or "Amine Waste" .
-
Incompatibility: NEVER mix with "Organic Acid" waste streams (risk of explosion/heat generation).
-
Labeling: Clearly mark "High pH" and "Toxic".
Visualized Safety Logic (DOT Diagram)
The following diagram illustrates the decision-making process for handling (1R,2R)-2-Propoxycyclohexan-1-amine, ensuring no safety step is skipped.
Caption: Operational logic flow for handling corrosive amine intermediates. Note the critical branch for spill management avoiding cellulose-based absorbents.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2015). Amines as occupational hazards for visual disturbance (Glaucopsia).[1][3][6] Industrial Health.[2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Cyclohexylamine Derivatives (General Hazard Profile). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Amines as occupational hazards for visual disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glaucopsia: an occupational ophthalmic hazard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apsusa.biz [apsusa.biz]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. clinmedjournals.org [clinmedjournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
